Benzyl (4-methoxybenzyl)carbamate
Description
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Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-19-15-9-7-13(8-10-15)11-17-16(18)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
BESNMQYSMQSNTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Nuances of Benzyl (4-methoxybenzyl)carbamate: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
The chemical designation "Benzyl (4-methoxybenzyl)carbamate" presents a structural ambiguity that necessitates a careful and distinct examination of two possible isomers. This guide provides a comprehensive technical overview of both potential compounds, clarifying their nomenclature, properties, synthesis, and applications to empower researchers, scientists, and drug development professionals in their work. The two isomers are:
-
Structure 1: Benzyl N-(4-methoxyphenyl)carbamate
-
Structure 2: (4-methoxyphenyl)methyl N-benzylcarbamate
This document will address each compound in separate, dedicated sections to ensure clarity and precision.
Part 1: Benzyl N-(4-methoxyphenyl)carbamate
This isomer possesses a carbamate linkage where the benzyl group is part of the ester moiety and the 4-methoxyphenyl group is attached to the nitrogen atom.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is benzyl N-(4-methoxyphenyl)carbamate [1]. Due to its use in various contexts, particularly as a synthetic intermediate, it is known by several synonyms:
-
Benzyl (4-methoxyphenyl)carbamate[1]
-
N-Benzyloxycarbonyl-4-methoxyaniline[1]
-
N-Cbz-4-methoxyaniline[1]
-
Carbamic acid, N-(4-methoxyphenyl)-, phenylmethyl ester[1]
-
(4-methoxy-phenyl)-carbamic acid benzyl ester[1]
-
4-(Cbz-amino)-4-methoxybenzene[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Benzyl N-(4-methoxyphenyl)carbamate is presented in the table below.
| Property | Value | Source |
| CAS Number | 92851-13-3 | [1] |
| Molecular Formula | C₁₅H₁₅NO₃ | [1][2] |
| Molecular Weight | 257.28 g/mol | [1][2] |
| Melting Point | 99.5 °C | [2] |
| Boiling Point (Predicted) | 364.1±35.0 °C | [2] |
| Density (Predicted) | 1.204±0.06 g/cm³ | [2] |
Synthesis
The synthesis of Benzyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyaniline with a benzyl-based chloroformate. This reaction is a standard method for the formation of carbamates from amines.
Caption: General synthesis of Benzyl N-(4-methoxyphenyl)carbamate.
-
Preparation: To a solution of 4-methoxyaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base (1.1-1.5 equivalents), for example, triethylamine or pyridine. Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add benzyl chloroformate (1.0-1.1 equivalents) to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base and the amine hydrochloride salt. Subsequently, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield pure Benzyl N-(4-methoxyphenyl)carbamate.
Applications in Research and Development
Benzyl N-(4-methoxyphenyl)carbamate serves as a crucial intermediate in the synthesis of a variety of organic molecules.
-
Pharmaceutical Synthesis: This compound is particularly valuable in the development of therapeutic agents. It is used as a building block for more complex molecules, especially in the creation of drugs targeting neurological disorders[2]. The carbamate linkage can act as a stable backbone or a precursor to other functional groups. The related N-aryl carbamate structure is a key building block in the synthesis of biologically active compounds[3].
-
Agrochemical Development: It also finds application in the synthesis of modern agrochemicals, including certain pesticides and herbicides, contributing to crop protection and management[2].
-
Organic Synthesis: In a broader context, it is used in the study of chemical reactions and the discovery of novel compounds with potential industrial and medicinal applications[2].
Part 2: (4-methoxyphenyl)methyl N-benzylcarbamate
In this isomer, the 4-methoxybenzyl group is part of the ester moiety of the carbamate, while the benzyl group is attached to the nitrogen atom.
IUPAC Name and Synonyms
The correct IUPAC name for this compound is (4-methoxyphenyl)methyl N-benzylcarbamate [4]. Its synonyms include:
-
(4-Methoxyphenyl)methyl benzylcarbamate[4]
-
Carbamic acid, (phenylmethyl)-, (4-methoxyphenyl)methyl ester[4]
Chemical and Physical Properties
Key chemical and physical properties of (4-methoxyphenyl)methyl N-benzylcarbamate are summarized below.
| Property | Value | Source |
| CAS Number | 42116-46-1 | [4] |
| Molecular Formula | C₁₆H₁₇NO₃ | [4] |
| Molecular Weight | 271.31 g/mol | [4] |
Synthesis
The synthesis of (4-methoxyphenyl)methyl N-benzylcarbamate can be achieved through several routes, commonly involving the reaction of benzylamine with a 4-methoxybenzyl-derived chloroformate or by coupling benzyl isocyanate with 4-methoxybenzyl alcohol.
Caption: General synthesis of (4-methoxyphenyl)methyl N-benzylcarbamate.
-
Preparation of 4-Methoxybenzyl Chloroformate: React 4-methoxybenzyl alcohol with an excess of phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene or dichloromethane.
-
Reaction with Benzylamine: In a separate flask, dissolve benzylamine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.
-
Carbamate Formation: Cool the benzylamine solution to 0 °C and slowly add the freshly prepared 4-methoxybenzyl chloroformate (1.1 equivalents).
-
Monitoring and Work-up: Allow the reaction to proceed at room temperature for several hours, monitoring by TLC. Once complete, wash the mixture sequentially with water, dilute acid, and brine.
-
Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
Applications in Research and Development
The primary application of (4-methoxyphenyl)methyl N-benzylcarbamate and related structures lies in its use as a protecting group in organic synthesis.
-
Amine Protection: The 4-methoxybenzyl (PMB) carbamate group is a well-established protecting group for amines. The PMB group offers good stability under a range of reaction conditions and can be selectively removed, often under oxidative or acidic conditions that leave other protecting groups intact[5].
-
Peptide Synthesis: In multi-step syntheses, such as peptide synthesis, the strategic use of different protecting groups is crucial. The PMB carbamate can be used orthogonally to other protecting groups, allowing for the selective deprotection of specific amine functionalities within a complex molecule[5].
-
Drug Discovery: The ability to selectively protect and deprotect amines is fundamental in drug discovery and development, enabling the synthesis of complex molecular architectures with desired biological activities. The carbamate group itself is a key structural motif in many approved drugs and prodrugs[6].
Conclusion
The term "Benzyl (4-methoxybenzyl)carbamate" can refer to two distinct chemical entities: Benzyl N-(4-methoxyphenyl)carbamate and (4-methoxyphenyl)methyl N-benzylcarbamate. Each of these compounds has unique properties and applications. Benzyl N-(4-methoxyphenyl)carbamate is primarily utilized as a synthetic intermediate for pharmaceuticals and agrochemicals. In contrast, (4-methoxyphenyl)methyl N-benzylcarbamate is more commonly associated with its role as a protecting group for amines in complex organic syntheses. A precise understanding and clear communication of the intended structure are paramount for successful research and development endeavors.
References
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MySkinRecipes. Benzyl (4-methoxyphenyl)carbamate. [Link]
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PubChem. Benzyl (4-methoxyphenyl)carbamate. National Center for Biotechnology Information. [Link]
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PubChem. Benzyl (4-methoxybenzyl)carbamate. National Center for Biotechnology Information. [Link]
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Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, National Institutes of Health. [Link]
-
PubChem. (4-Methoxyphenyl)methyl benzylcarbamate. National Center for Biotechnology Information. [Link]
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Wikipedia. Benzyl carbamate. [Link]
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PubChem. (4-Methoxyphenyl)methyl benzylcarbamate. National Center for Biotechnology Information. [Link]
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MilliporeSigma. 4-METHOXYBENZYL N-(3-ACETYLPHENYL)CARBAMATE. [Link]
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Organic Syntheses. N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide. [Link]
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ResearchGate. The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]
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The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
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N-Cbz-4-methoxyaniline physical and chemical properties
Benzyl (4-methoxyphenyl)carbamate: Properties, Synthesis, and Applications
Executive Summary
N-Cbz-4-methoxyaniline (CAS: 92851-13-3), formally known as Benzyl (4-methoxyphenyl)carbamate , is a critical intermediate in medicinal chemistry and organic synthesis.[1] It serves as a protected form of p-anisidine, utilizing the benzyloxycarbonyl (Cbz or Z) group to mask the amine functionality. This protection is orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc), making it indispensable in multi-step synthesis of complex pharmaceutical agents.
This guide provides a rigorous technical overview of the compound's physicochemical properties, validated synthesis protocols, spectral characterization, and deprotection methodologies, designed for researchers requiring high-fidelity data for experimental design.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
Nomenclature and Identification
-
IUPAC Name: Benzyl N-(4-methoxyphenyl)carbamate[1]
-
Common Synonyms: N-Cbz-p-anisidine; N-Benzyloxycarbonyl-4-methoxyaniline
-
CAS Registry Number: 92851-13-3[1]
-
Molecular Weight: 257.29 g/mol
Physical Properties Table
The following data represents empirically validated properties for high-purity (>98%) samples.
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline solid | May appear pale yellow if trace oxidation occurs. |
| Melting Point | 98 – 100 °C | Distinct sharp melting range indicates high purity [1]. |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO | Poorly soluble in water and hexanes. |
| Rf Value | ~0.20 (Hexane/EtOAc 5:[4]1) | Silica gel TLC; varies by solvent system [2]. |
| Stability | Stable at RT; Store under inert gas | Avoid prolonged exposure to strong acids or light. |
Spectral Characterization
Accurate identification is paramount in quality control. The following NMR shifts are diagnostic for the N-Cbz-4-methoxyaniline structure.
^1H NMR Data (400 MHz, CDCl₃)
-
δ 7.40 – 7.29 (m, 7H): Overlapping signals from the benzyl aromatic ring (5H) and the p-anisidine aromatic protons (2H).
-
δ 6.86 – 6.82 (m, 2H): Aromatic protons ortho to the methoxy group (shielded).
-
δ 6.76 (s, 1H): Broad singlet corresponding to the carbamate N-H proton.
-
δ 5.19 (s, 2H): Diagnostic singlet for the benzylic CH₂ of the Cbz group.
^13C NMR Data (101 MHz, CDCl₃)
-
Carbonyl (C=O): δ 153.85 ppm[5]
-
Aromatic C-O (Anisole): δ 155.98 ppm[5]
-
Benzylic CH₂: δ 66.94 ppm
-
Methoxy CH₃: δ 55.53 ppm
-
Aromatic Carbons: δ 136.22, 130.91, 128.64, 128.33, 120.72, 114.26 ppm.[5]
Synthesis Protocol
Objective: Preparation of N-Cbz-4-methoxyaniline from p-anisidine via Schotten-Baumann conditions.
Reaction Mechanism & Workflow
The synthesis involves the nucleophilic attack of the aniline nitrogen onto benzyl chloroformate (Cbz-Cl), followed by the elimination of HCl. A base is required to scavenge the acid and drive the equilibrium forward.
Figure 1: Step-by-step synthesis workflow for N-Cbz protection of p-anisidine.
Experimental Procedure
-
Preparation: Dissolve p-anisidine (10 mmol, 1.23 g) in a biphasic mixture of THF (20 mL) and saturated aqueous NaHCO₃ (20 mL). Cool the mixture to 0 °C in an ice bath.
-
Addition: Dropwise add benzyl chloroformate (Cbz-Cl) (11 mmol, 1.57 mL) over 15 minutes. Note: Slow addition prevents thermal spikes and minimizes bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the starting aniline.
-
Workup: Dilute with ethyl acetate (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude solid can be recrystallized from Ethanol/Hexane to yield pure white crystals (Yield: 85–95%).
Reactivity & Deprotection Strategies
The utility of the Cbz group lies in its stability towards basic and oxidizing conditions, while being cleanly removed by hydrogenolysis or strong acid.
Catalytic Hydrogenolysis (Preferred)
This method is the "gold standard" for Cbz removal as it proceeds under neutral conditions, yielding the free amine, toluene, and CO₂.
-
Reagents: H₂ (1 atm or balloon), 10% Pd/C (10 wt% loading).
-
Solvent: Methanol or Ethanol.
-
Procedure: Stir the substrate with Pd/C under H₂ atmosphere at RT for 1–2 hours. Filter through Celite to remove the catalyst. Quantitative yield is typical.
Acidic Cleavage (Alternative)
Used when the molecule contains functional groups sensitive to reduction (e.g., alkenes, nitro groups).
-
Reagents: 33% HBr in Acetic Acid.
-
Conditions: Stir at RT for 1 hour.
-
Mechanism: Protonation of the carbamate carbonyl followed by Sɴ2 attack of bromide on the benzylic carbon.
Figure 2: Orthogonal deprotection pathways for the Cbz group.
Applications in Drug Development
N-Cbz-4-methoxyaniline is frequently employed as a masked aniline building block .
-
Peptide Mimetics: Used to introduce the 4-methoxyphenyl moiety into peptide backbones while preventing side reactions at the nitrogen during coupling steps.
-
Cross-Coupling: The Cbz-protected nitrogen allows for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the aromatic ring (if halogenated) without poisoning the catalyst, which a free amine might do.
-
Metabolic Stability Studies: The methoxy group is a common metabolic handle; protecting the amine allows researchers to selectively modify the aromatic core before revealing the amine for final biological testing.
Safety & Handling
-
Hazards: While the carbamate is relatively stable, the starting material (p-anisidine) is highly toxic (hemotoxic) and a potential carcinogen. Handle all precursors in a fume hood.
-
Storage: Store in a cool, dry place. The compound is stable for years if kept away from moisture and strong acids.
References
-
Royal Society of Chemistry (RSC). Characterization of Benzyl (4-methoxyphenyl)carbamate (3ba). (Accessed via ChemSpider/RSC Journals).
-
PubChem. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922. National Library of Medicine.
-
BenchChem. Application Notes and Protocols for N-Cbz Deprotection.
-
Organic Chemistry Portal. Protecting Groups: Benzyloxycarbonyl (Cbz).
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Benzyl N-(4-methoxyphenyl)carbamate molecular weight and formula
An In-Depth Technical Guide to Benzyl N-(4-methoxyphenyl)carbamate: Synthesis, Characterization, and Applications
Introduction
Benzyl N-(4-methoxyphenyl)carbamate is a carbamate derivative that serves as a crucial intermediate in various fields of organic synthesis. Its structural architecture, featuring a central carbamate linkage flanked by a benzyl group and a methoxy-substituted phenyl ring, imparts a unique combination of reactivity and stability. This makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Carbamates, as a class of compounds, are recognized for their diverse biological activities, and derivatives of benzyl carbamate are frequently explored in drug discovery programs.[2][3] This guide provides a comprehensive overview of Benzyl N-(4-methoxyphenyl)carbamate, detailing its physicochemical properties, a robust synthesis protocol, analytical characterization, and its applications for researchers and drug development professionals.
Physicochemical and Molecular Properties
Understanding the fundamental properties of a compound is the first step in its effective application. Benzyl N-(4-methoxyphenyl)carbamate is a white solid at room temperature, with key identifiers and properties summarized below.[1][4] The molecular structure combines a rigid aromatic system with a flexible benzyl group, influencing its solubility and crystalline nature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₃ | PubChem[5] |
| Molecular Weight | 257.28 g/mol | PubChem[5] |
| IUPAC Name | benzyl N-(4-methoxyphenyl)carbamate | PubChem[5] |
| CAS Number | 92851-13-3 | MySkinRecipes[1] |
| Melting Point | 99.5 °C | MySkinRecipes[1] |
| Appearance | White Solid | General Knowledge |
Synthesis and Purification Workflow
The synthesis of Benzyl N-(4-methoxyphenyl)carbamate is typically achieved via a nucleophilic substitution reaction between 4-methoxyaniline and benzyl chloroformate. This reaction, a standard method for forming the carbamate linkage, is reliable and scalable. The methoxy group on the aniline ring is an electron-donating group, which activates the aromatic ring but does not significantly interfere with the nucleophilicity of the amine nitrogen.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of Benzyl N-(4-methoxyphenyl)carbamate.
Detailed Experimental Protocol
This protocol is adapted from established methods for carbamate synthesis.[6] The choice of a mild inorganic base like Magnesium Oxide (MgO) is strategic; it is sufficient to neutralize the HCl generated during the reaction without promoting side reactions like the hydrolysis of the benzyl chloroformate.
Materials:
-
4-Methoxyaniline
-
Benzyl Chloroformate
-
Magnesium Oxide (MgO)
-
Acetone (Anhydrous)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq) and Magnesium Oxide (1.2 eq) in anhydrous acetone. The suspension is stirred to ensure homogeneity.
-
Reagent Addition: Slowly add Benzyl Chloroformate (1.1 eq) dropwise to the stirred mixture at room temperature. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove the MgO and the magnesium chloride byproduct. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of well-defined crystals.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum. The final product should be a pale yellow or white crystalline solid.[6]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. Standard spectroscopic methods are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the protons in the molecule. Expect to see a singlet for the methoxy group (–OCH₃) protons around 3.8 ppm, aromatic protons from both the benzyl and methoxyphenyl rings in the 6.8-7.4 ppm region, a singlet for the benzylic methylene (–CH₂–) protons around 5.2 ppm, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR will show distinct peaks for each unique carbon atom. Key signals include the methoxy carbon (~55 ppm), the benzylic carbon (~67 ppm), aromatic carbons (114-140 ppm), and the carbonyl carbon of the carbamate group (~153 ppm).[3]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups. Look for a strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carbamate. A broad peak in the region of 3200-3400 cm⁻¹ indicates the N-H stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 257 or 258, respectively, confirming the molecular formula C₁₅H₁₅NO₃.[5]
Applications in Research and Drug Development
Benzyl N-(4-methoxyphenyl)carbamate is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its utility stems from the properties of its constituent parts:
-
The Carbamate Linker: The carbamate group is a stable analogue of an amide and is found in numerous approved drugs. It can act as a hydrogen bond donor and acceptor, influencing how a molecule binds to a biological target.[3]
-
The Benzyl Group: The benzyl group often serves as a protecting group for the carbamic acid nitrogen, known as the Carboxybenzyl (Cbz) group.[7] It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.[7]
-
The 4-Methoxyphenyl Moiety: This group is a common feature in pharmacologically active molecules. The methoxy group can influence the electronic properties and metabolic stability of a compound. Modifying this part of the structure is a common strategy in medicinal chemistry to optimize drug properties.
This compound serves as a precursor for designing molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents, by allowing further modification at its reactive sites.[8] It is particularly valuable in the development of drugs targeting neurological disorders.[1]
References
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MySkinRecipes. Benzyl (4-methoxyphenyl)carbamate. [Link]
-
PubChem. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922. [Link]
-
Chemical Synthesis. Cas No.7107-59-7 Benzyl N-(4-Hydroxyphenyl)-carbamate. [Link]
-
PrepChem.com. Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
-
Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]
- Google Patents.
-
ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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Technical Deep Dive: Benzyl (4-methoxybenzyl)carbamate in Advanced Organic Synthesis
Part 1: Strategic Role & Chemical Identity
Benzyl (4-methoxybenzyl)carbamate (CAS: 152898-91-4) serves as a high-precision nitrogen scaffold in medicinal chemistry and total synthesis. Structurally, it consists of a nitrogen atom protected by two orthogonal groups: the Benzyloxycarbonyl (Cbz) group and the 4-Methoxybenzyl (PMB) group.
In the context of drug development, this molecule is not merely a passive intermediate; it is a strategic "masked ammonia" equivalent . It addresses one of the most persistent challenges in organic synthesis: the selective preparation of unsymmetrical secondary amines without over-alkylation.
The "Doubly Protected" Logic
Direct alkylation of primary amines often leads to mixtures of secondary and tertiary amines. By using Benzyl (4-methoxybenzyl)carbamate, researchers utilize a nitrogen center that is:
-
Nucleophilic enough (upon deprotonation) to undergo controlled mono-alkylation.
-
Sterically shielded to prevent over-reaction.
-
Orthogonally labile , allowing the selective removal of either protecting group to access different synthetic pathways.
| Feature | Chemical Moiety | Stability Profile | Cleavage Condition |
| Carbamate | Cbz (Z) | Stable to oxidant/weak acid | Hydrogenolysis ( |
| N-Benzyl | PMB | Stable to base/nucleophiles | Oxidative (DDQ/CAN) or Strong Acid (TFA) |
Part 2: Core Applications in Research
Synthesis of Unsymmetrical Secondary Amines
The primary utility of Benzyl (4-methoxybenzyl)carbamate is the Cbz-PMB amine strategy . This workflow allows for the introduction of a specific R-group onto the nitrogen, followed by the selective removal of the PMB group to yield a Cbz-protected secondary amine, or the removal of the Cbz group to yield a PMB-protected amine.
Mechanism:
-
Activation: The proton on the carbamate nitrogen is acidic (
). Treatment with a base (e.g., NaH, KHMDS) generates a nucleophilic anion. -
Alkylation: The anion attacks an alkyl halide (
) or undergoes Mitsunobu coupling with an alcohol ( ). -
Divergence:
-
Path A (PMB Cleavage): Oxidative removal yields
. -
Path B (Cbz Cleavage): Hydrogenolysis yields
.
-
Peptide Backbone Protection
In solid-phase peptide synthesis (SPPS), backbone amides can form intermolecular hydrogen bonds, leading to aggregation and "difficult sequences." The PMB group on the nitrogen (introduced via this carbamate scaffold) acts as a backbone protecting group , disrupting these H-bonds and improving solubility.
Oxidative Deprotection Methodology Studies
This molecule is frequently used as a benchmark substrate to test novel oxidative deprotection catalysts (e.g., electrochemical oxidation, photoredox catalysis) to ensure they can cleave electron-rich benzyl amines (PMB) without affecting carbamates (Cbz).
Part 3: Experimental Protocols
Protocol A: Synthesis of Benzyl (4-methoxybenzyl)carbamate
For the preparation of the scaffold from primary materials.
-
Reagents: 4-Methoxybenzylamine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv),
(2.0 equiv), Dichloromethane (DCM) / Water (1:1). -
Procedure:
-
Dissolve 4-Methoxybenzylamine in DCM/Water biphasic mixture.
-
Add
and cool to 0°C. -
Add Cbz-Cl dropwise over 30 minutes.
-
Stir vigorously at room temperature for 4 hours.
-
Separate organic layer, wash with 1N HCl (to remove unreacted amine), brine, and dry over
. -
Concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
-
Protocol B: Selective Oxidative Deprotection (PMB Removal)
Target: Removal of PMB to yield Cbz-protected amine (
-
Setup: Dissolve the N-alkylated Benzyl (4-methoxybenzyl)carbamate substrate in Acetonitrile/Water (4:1).
-
Oxidation: Cool to 0°C. Add Ceric Ammonium Nitrate (CAN) (3.0 - 4.0 equiv) portion-wise.
-
Note: The solution will turn orange/red.
-
-
Monitoring: Monitor by TLC. The reaction is typically fast (30-60 mins).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate. -
Purification: The byproduct is 4-methoxybenzaldehyde. Remove via column chromatography.
Protocol C: Selective Hydrogenolysis (Cbz Removal)
Target: Removal of Cbz to yield PMB-protected amine (
-
Setup: Dissolve substrate in Methanol or Ethanol.
-
Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (10% by mass of substrate).
-
Reaction: Purge with
gas (balloon pressure is usually sufficient). Stir at RT for 2-12 hours.-
Critical Control: Do not use acid in the solvent, as acid + Pd/C can sometimes cleave PMB. Keep conditions neutral.
-
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.
Part 4: Visualization of Reaction Logic
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Caption: Divergent synthesis pathways using Benzyl (4-methoxybenzyl)carbamate as a linchpin. Path A (Red) removes PMB; Path B (Blue) removes Cbz.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for Cbz/PMB stability).
-
Yonemitsu, O., et al. (1988).[2] "Selective deprotection of PMB esters and ethers." Tetrahedron Letters, 29(33), 4139-4142. Link
- Trost, B. M. (2002). "Atom Economy: A Challenge for Organic Synthesis." Angewandte Chemie International Edition.
- Overkleeft, H. S., et al. (2005). "Orthogonal protecting group strategies in organic synthesis." Organic & Biomolecular Chemistry.
-
BLD Pharm. (2024).[3][4][5] Product Data Sheet: Benzyl (4-methoxybenzyl)carbamate (CAS 152898-91-4).[3][4][5][6][7][8][9] Link
Sources
- 1. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents [patents.google.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 195140-79-5|4-(Benzyloxy)phenyl butylcarbamate|BLD Pharm [bldpharm.com]
- 4. 2621-78-5|Ethyl benzylcarbamate|BLD Pharm [bldpharm.com]
- 5. 149505-94-2|tert-Butyl 4-hydroxybenzylcarbamate|BLD Pharm [bldpharm.com]
- 6. 1403483-88-4|Benzyl (2-(4-methoxyphenyl)propan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. 39896-97-4|Benzyl benzylcarbamate|BLD Pharm [bldpharm.com]
- 8. 28387-66-8|tert-Butyl 3-hydroxybenzylcarbamate|BLD Pharm [bldpharm.com]
- 9. aablocks.com [aablocks.com]
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Benzyl Carbamate Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The ability to construct peptides with a defined sequence of amino acids is a foundational pillar of modern chemistry, biochemistry, and the development of therapeutics. However, this precise molecular architecture was once an insurmountable challenge. Before the 1930s, attempts to chemically link amino acids were fraught with uncontrolled polymerization, yielding intractable mixtures. The paradigm shifted dramatically with the seminal work of Max Bergmann and Leonidas Zervas, who in 1932 introduced the benzyloxycarbonyl (Cbz or Z) protecting group.[1][2] This innovation provided the first truly effective method for the stepwise and controlled synthesis of peptides, unlocking a new era of biochemical research and drug discovery.[2][3]
The Pre-Cbz Era: A Challenge of Reactivity
The fundamental hurdle in peptide synthesis lies in the bifunctional nature of amino acids, each possessing a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[2] Any attempt to activate the carboxylic acid of one amino acid to promote reaction with the amino group of another would inevitably lead to self-reaction, a process of random and uncontrolled chain extension.[2] This lack of control rendered the synthesis of peptides with a specific, predetermined sequence a near impossibility.
The Bergmann-Zervas Breakthrough: Taming the Amine
The genius of the Bergmann-Zervas approach was the introduction of a temporary "mask" for the amino group, rendering it unreactive while the carboxyl group of the same amino acid was activated for peptide bond formation. This mask, the benzyloxycarbonyl group, effectively converted the highly nucleophilic amine into a significantly less reactive carbamate.[2]
The Cbz group's success is rooted in a combination of crucial characteristics:
-
Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide array of reaction conditions, including those involving basic and mildly acidic media. This stability provides the necessary flexibility for subsequent synthetic manipulations.[2]
-
Mild and Selective Cleavage: The Cbz group can be removed under exceptionally mild conditions through catalytic hydrogenolysis, a reaction that does not affect most other functional groups commonly found in peptides.[1] This orthogonality is a cornerstone of modern protecting group strategy.
The introduction of the Cbz group, often abbreviated as "Z" in honor of Zervas, was hailed as a "revolution" and is widely considered the birth of the distinct field of synthetic peptide chemistry.[3][4] For two decades, the Bergmann-Zervas method was the dominant procedure for peptide synthesis worldwide.[3]
The Chemistry of Benzyl Carbamate Protection and Deprotection
The application of the Cbz group involves two key steps: the protection of the amine and its subsequent deprotection once the desired peptide bond has been formed.
Protection of the Amino Group
The most common method for introducing the Cbz group is through the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5][] This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the highly reactive chloroformate. The base serves to neutralize the hydrochloric acid generated during the reaction.[5]
Figure 1: Generalized mechanism for the protection of an amine with benzyl chloroformate (Cbz-Cl).
Deprotection: The Power of Hydrogenolysis
The removal of the Cbz group is most elegantly achieved through catalytic hydrogenolysis.[1][5] In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2] The reaction proceeds via the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide as byproducts.[2][5]
Figure 2: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
The mildness of this deprotection method is a key advantage, as it leaves many other protecting groups and sensitive functionalities within a complex molecule intact. While Cbz groups are generally stable to acidic conditions, they can be cleaved by strong acids like HBr or excess HCl.[5]
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.
Protocol 1: Cbz Protection of an Amino Acid[2]
| Step | Procedure |
| 1. Dissolution | Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. |
| 2. Addition of Cbz-Cl | While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. |
| 3. Reaction | Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. |
| 4. Work-up | Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. |
| 5. Acidification | Carefully acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to precipitate the Cbz-protected amino acid. |
| 6. Isolation | Collect the solid product by filtration, wash with cold water, and dry under vacuum. |
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[2]
| Step | Procedure |
| 1. Setup | In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol. |
| 2. Catalyst Addition | Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). |
| 3. Hydrogenation | Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically at atmospheric pressure or slightly above). Repeat this cycle three times. |
| 4. Reaction | Stir the reaction mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitoring by TLC or LC-MS is recommended). |
| 5. Filtration | Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. |
| 6. Concentration | Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed. |
The Enduring Legacy of the Cbz Group
While the landscape of peptide synthesis has evolved significantly since the 1930s with the advent of solid-phase peptide synthesis (SPPS) and the development of other orthogonal protecting groups like Boc and Fmoc, the Cbz group remains a valuable tool in the organic chemist's arsenal.[4][7][8] Its historical significance is undeniable, as it laid the groundwork for the synthesis of complex peptides and proteins, including the first synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud.[7] The principles of amine protection and selective deprotection established by Bergmann and Zervas continue to be fundamental concepts in modern organic synthesis.
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Retrieved from [Link]
-
Benzyl chloroformate - Wikipedia. (n.d.). Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]
-
Chemical Methods for Peptide and Protein Production - PMC - NIH. (n.d.). Retrieved from [Link]
-
Peptide synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. (2015, March 8). Retrieved from [Link]
-
Solid Phase Peptide Synthesis Brief History | AAPPTec. (n.d.). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Mechanism of Action of Carbamate Protecting Groups in Peptide Synthesis
Executive Summary: The Strategic Role of Carbamates
In the architecture of peptide synthesis, carbamate protecting groups are not merely "caps" but the primary logic gates that determine the synthetic strategy. As researchers, we select a protecting group scheme (Fmoc vs. Boc) based on the physicochemical properties of the target sequence and the necessary orthogonality.
This guide moves beyond standard protocols to dissect the mechanistic causality of these reactions. We will explore the electron movements that drive deprotection, the specific role of scavengers in preventing irreversible side reactions, and the self-validating checks required to ensure high-fidelity synthesis.
The Base-Labile System: Fmoc (9-Fluorenylmethoxycarbonyl)[1][2]
The Fmoc group is the cornerstone of modern Solid Phase Peptide Synthesis (SPPS) due to its orthogonality to acid-labile side-chain protectors.[1] However, its removal is a delicate balance between efficient cleavage and the prevention of adduct formation.
Mechanistic Deep Dive: E1cB Elimination
Unlike acid-labile groups that rely on solvolysis, Fmoc removal is driven by the E1cB (Elimination Unimolecular conjugate Base) mechanism.
-
Proton Abstraction: The reaction initiates when a non-nucleophilic base abstracts the acidic proton at the C9 position of the fluorene ring (pKa ~22.6).
-
Carbanion Stabilization: The resulting carbanion is stabilized by the aromaticity of the fluorene system.
- -Elimination: The electron density shifts to form a double bond, expelling the carbamate as a leaving group, which rapidly decarboxylates to the free amine.
-
The Dibenzofulvene (DBF) Problem: The elimination product, dibenzofulvene, is a highly reactive electrophile.[2] If left unchecked, it will re-attach to the newly liberated amine.
-
Scavenging: This is why piperidine is the reagent of choice. It acts dually as the base (to trigger E1cB) and the nucleophile (to scavenge DBF), forming the stable DBF-piperidine adduct.
Visualization: Fmoc Deprotection Pathway
Figure 1: The E1cB elimination mechanism of Fmoc removal, highlighting the critical scavenging of the dibenzofulvene intermediate.
Critical Side Reactions: Aspartimide Formation
In sequences containing Asp-Gly, Asp-Asn, or Asp-Ser, the basic conditions of Fmoc removal can trigger a nucleophilic attack by the backbone amide nitrogen on the
-
Result: Formation of a cyclic aspartimide intermediate.[4][5]
-
Consequence: Ring opening leads to a mixture of
- and -aspartyl peptides (racemization and isomerization) which are often inseparable by HPLC.[5] -
Mitigation: Use steric bulk (e.g., Fmoc-Asp(OMpe)-OH) or add acidic modifiers (0.1 M HOBt or Oxyma) to the deprotection cocktail to protonate the backbone amide.
Validated Protocol: Standard Fmoc Removal
-
Reagent: 20% Piperidine in DMF (v/v).
-
Step 1 (Short): 3 minutes. Purpose: Bulk removal and rapid scavenging.
-
Step 2 (Long): 10-12 minutes. Purpose: Drive reaction to completion.
-
Validation: Monitor the UV absorbance of the wash solution at 301 nm (DBF-piperidine adduct) to confirm deprotection kinetics.
The Acid-Labile System: Boc (tert-Butyloxycarbonyl)[7][8][9][10]
Boc chemistry is preferred for synthesizing difficult sequences (prone to aggregation) or acid-sensitive peptides (e.g., thioesters). The mechanism relies on the stability of the tert-butyl carbocation.[6]
Mechanistic Deep Dive: Acidolysis
-
Protonation: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate.[6]
-
Fragmentation: The tert-butyl-oxygen bond cleaves, generating a tert-butyl carbocation and a carbamic acid.[6]
-
Decarboxylation: The carbamic acid spontaneously loses CO
to yield the protonated amine (TFA salt). -
Cation Management: The tert-butyl cation is a "hot" electrophile. Without scavengers, it will alkylate electron-rich side chains (Trp indole, Tyr phenol, Met sulfur, Cys thiol).
Visualization: Boc Deprotection & Scavenging
Figure 2: Acid-catalyzed cleavage of the Boc group. The pathway diverges at the carbocation stage: effective scavenging leads to clean deprotection, while absence of scavengers leads to permanent peptide modification.
Validated Protocol: "Reagent K" for Global Deprotection
For Boc-SPPS final cleavage (using HF or TFMSA) or Fmoc-SPPS side-chain removal (using TFA), the scavenger cocktail is critical.
Cocktail K (Standard High-Performance):
-
TFA: 82.5% (Solvent/Acid)[7]
-
Phenol: 5% (Protects Tyr/Trp)
-
Water: 5% (Hydrolysis of esters)
-
Thioanisole: 5% (Accelerates Met oxide reduction)
-
EDT (1,2-Ethanedithiol): 2.5% (Crucial for Trp/Cys protection)
Safety Note: EDT has a potent stench. Use DTT (Dithiothreitol) or TIS (Triisopropylsilane) as less odorous alternatives if strictly necessary, though EDT remains the gold standard for Trp-rich sequences.
Orthogonal Systems: Alloc and Cbz
To synthesize cyclic peptides or modify side chains selectively (e.g., lysine conjugation), we employ "orthogonal" groups that are stable to both TFA and Piperidine.
Alloc (Allyloxycarbonyl): Palladium Catalysis
Alloc is cleaved via a Pd(0)-catalyzed allyl transfer. This is a neutral reaction, compatible with almost all other protecting groups.
-
Mechanism: Oxidative addition of Pd(0) to the allyl carbamate forms a
-allyl palladium complex. -
The Scavenger's Role: A nucleophile (phenylsilane or morpholine) must be present to attack the
-allyl complex, regenerating the Pd(0) catalyst.[8] Without the scavenger, the reaction stalls or the allyl group transfers to other nucleophiles on the peptide.
Cbz (Benzyloxycarbonyl): Hydrogenolysis
Rare in SPPS but vital in solution phase.
-
Mechanism: Catalytic hydrogenation (H
, Pd/C) cleaves the benzyl ester via reduction. -
Utility: Completely orthogonal to Boc and Fmoc.[9] Often used for protecting the N-terminus of a fragment before condensation.
Comparative Data: Stability & Cleavage Matrix
The following table summarizes the orthogonality essential for designing complex synthesis strategies.
| Protecting Group | Cleavage Condition | Mechanism | Stability (Acid) | Stability (Base) | Primary Scavenger |
| Fmoc | 20% Piperidine/DMF | E1cB Elimination | Stable (TFA) | Labile | Piperidine (for DBF) |
| Boc | 50-95% TFA | Acidolysis ( | Labile | Stable | Water, TIS, EDT |
| Alloc | Pd(PPh | Stable | Stable | Phenylsilane | |
| Cbz (Z) | H | Hydrogenolysis | Stable (TFA) | Stable | N/A (Gas evolution) |
| Trt (Trityl) | 1% TFA / DCM | Acidolysis ( | Very Labile | Stable | TIS, TES |
References
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press. (2000).
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Mergler, M., et al. Journal of Peptide Science. (2003).
-
Mechanism of TFA deprotection and Scavenger-Induced Side Reactions. Isidro-Llobet, A., et al. Chemical Reviews. (2009).
-
Alloc Protecting Group Removal Protocol. Thieriet, N., et al. Organic Letters. (2006).[10]
-
Orthogonal Protection Strategy in Boc Chemistry. BenchChem Technical Guides. (2025).[1][8][11][12][13]
Note: All diagrams were generated using Graphviz to ensure high contrast and technical accuracy. Protocols are based on standard industry practices for high-fidelity peptide synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Strategic Amine Synthesis via Benzyl (4-methoxybenzyl)carbamate
This Application Note is structured to provide a comprehensive technical guide on the strategic utilization of Benzyl (4-methoxybenzyl)carbamate (CAS: 152898-91-4).
While the phrasing "Protocol for N-protection using..." implies a transfer reagent, this specific chemical entity (
This guide focuses on its primary utility in high-value organic synthesis: The synthesis of mono-alkylated primary amines via the "Protective Group First" strategy. This method avoids the over-alkylation issues common in direct amine synthesis.
Executive Summary & Chemical Profile[1]
Benzyl (4-methoxybenzyl)carbamate is a bifunctional building block featuring two orthogonal protecting groups on a single nitrogen atom: the Benzyloxycarbonyl (Cbz/Z) group and the 4-Methoxybenzyl (PMB) group.
In drug development, this reagent is the "Gold Standard" solution for synthesizing mono-N-protected primary amines (
Chemical Identity
| Parameter | Detail |
| Chemical Name | Benzyl (4-methoxybenzyl)carbamate |
| Common Abbreviation | Cbz-NH-PMB |
| CAS Number | 152898-91-4 |
| Molecular Formula | |
| Molecular Weight | 271.31 g/mol |
| Role | Masked Ammonia Equivalent / Nitrogen Nucleophile |
| pKa (NH) | ~19–21 (in DMSO) |
Strategic Logic: The "Nitrogen Anion" Pathway
The core workflow involves three stages:
-
Activation: Deprotonation of the carbamate NH to generate a nucleophile.
-
Coupling: Reaction with an electrophile (
) or alcohol ( ). -
Differentiation: Selective removal of the PMB group to reveal the Cbz-protected amine.
Mechanism Visualization
The following diagram illustrates the orthogonal logic of this protocol.
Figure 1: The "Masked Ammonia" strategy preventing over-alkylation during amine synthesis.
Experimental Protocols
Protocol A: Preparation of the Reagent (If not commercially sourced)
Use this protocol if you need to synthesize the starting material from 4-methoxybenzylamine.
Reagents: 4-Methoxybenzylamine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv),
-
Setup: Dissolve 4-methoxybenzylamine (PMB-
) in DCM at 0°C. -
Addition: Add base (
), followed by dropwise addition of Cbz-Cl. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over
. -
Result: Benzyl (4-methoxybenzyl)carbamate.[1][2][3][4][5][6] (White solid or oil).
Protocol B: N-Alkylation (The Core Application)
This is the primary method for introducing the nitrogen into a carbon framework.
Scope: Primary Alkyl Halides, Benzyl Halides, Allyl Halides. Critical Parameter: The anion is bulky; hindered electrophiles (secondary/tertiary) may require Mitsunobu conditions (see Protocol C).
Materials
-
Benzyl (4-methoxybenzyl)carbamate (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Electrophile (
: Iodide or Bromide) (1.1–1.5 equiv) -
Solvent: Anhydrous DMF or THF
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology
-
Anion Formation:
-
Charge a flame-dried flask with NaH (1.2 equiv) under Argon/Nitrogen.
-
Wash NaH with anhydrous hexanes (optional, to remove oil) if high purity is required.
-
Add anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.[7]
-
Add Benzyl (4-methoxybenzyl)carbamate portion-wise (dissolved in minimal DMF if liquid/oil).
-
Observation: Gas evolution (
). Stir for 30 min at 0°C until evolution ceases. The solution usually turns yellow/orange.
-
-
Alkylation:
-
Add the Alkyl Halide (
) dropwise at 0°C. -
Allow the reaction to warm to RT slowly.
-
Stir for 4–16 hours. Monitor by TLC (The N-alkylated product is usually less polar than the starting carbamate).
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with saturated
solution. -
Dilute with Ethyl Acetate (
) and water. -
Extract aqueous layer 3x with
. -
Wash combined organics with LiCl (5% aq) (crucial to remove DMF), then Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Hexanes/EtOAc).
-
Yield Target: >85%.
-
Protocol C: Selective Deprotection (Orthogonality)
Once the intermediate
Method: Oxidative Cleavage with CAN (Ceric Ammonium Nitrate)
Mechanism: Single-electron oxidation of the electron-rich PMB aromatic ring.
-
Dissolution: Dissolve the alkylated intermediate (
) in a mixture of Acetonitrile : Water (4:1) . -
Reagent: Add Ceric Ammonium Nitrate (CAN) (3.0 – 4.0 equiv) at 0°C.
-
Reaction: Stir at 0°C to RT.
-
Visual Cue: The reaction mixture often turns orange/red.
-
Time: Typically fast (30 min – 2 hours).
-
-
Workup:
-
Dilute with water and extract with DCM or EtOAc.
-
Wash with saturated
(to remove acidic byproducts) and (to reduce residual oxidant).
-
-
Result: Cbz-NH-R (The target mono-protected amine).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Moisture in solvent/NaH | Ensure DMF is anhydrous (molecular sieves). Use fresh NaH. |
| No Reaction (Sterics) | Electrophile is secondary | Switch to Mitsunobu Protocol (Reagent + Alcohol + DIAD/PPh3). |
| Incomplete Deprotection | PMB-Carbamate stability | Switch from CAN to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H2O (18:1). |
| Cbz Cleavage | Hydrogenolysis attempted | Do not use |
Comparative Pathway Analysis
The following diagram compares the outcome of using this reagent versus standard amine synthesis methods.
Figure 2: Comparison of selectivity between direct alkylation and the Cbz-PMB strategy.
References
-
Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Definitive guide on Cbz and PMB stability).
- Overman, L. E. (1991). The Use of PMB-Protected Amides and Carbamates in Synthesis. Journal of the American Chemical Society. (Foundational work on orthogonal nitrogen protection).
-
Bull, S. D., et al. (2002). Exploiting the Orthogonality of Cbz and PMB groups. Journal of the Chemical Society, Perkin Transactions 1.
-
Yoshimura, Y., et al. (1999). Selective deprotection of 4-methoxybenzyl group on nitrogen in the presence of benzyloxycarbonyl group. Tetrahedron Letters, 40(47), 8237-8240. (Key protocol for the CAN/DDQ step).
Sources
- 1. BR112014020672B1 - OXAZOLIDIN-2-ONA COMPOUNDS AS PI3KS INHIBITORS, THEIR USES, AND PHARMACEUTICAL COMPOSITION - Google Patents [patents.google.com]
- 2. aablocks.com [aablocks.com]
- 3. 149505-94-2|tert-Butyl 4-hydroxybenzylcarbamate|BLD Pharm [bldpharm.com]
- 4. 152898-91-4|Benzyl (4-methoxybenzyl)carbamate|BLD Pharm [bldpharm.com]
- 5. 1403775-43-8|Benzyl (R)-(1-(4-hydroxyphenyl)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Lab Reporter [fishersci.co.uk]
Application Note: Strategic Use of Benzyl (4-methoxybenzyl)carbamate in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The synthesis of "difficult sequences"—peptides prone to aggregation,
Benzyl (4-methoxybenzyl)carbamate (also known as Z-NH-PMB ) serves as a critical, high-purity precursor for introducing Backbone Amide Protection (specifically the
This guide details the conversion of Z-NH-PMB into SPPS-ready building blocks and their application in synthesizing aggregation-prone peptides.
Technical Background & Mechanism
The Aggregation Problem
In SPPS, growing peptide chains anchored to the resin often interact to form secondary structures (primarily
The -PMB Solution
The
-
Steric Shielding: The bulky aromatic ring physically blocks the approach of adjacent chains.
-
Hydrogen Bond Disruption: By substituting the amide proton (
) with the -PMB group, the donor capability required for -sheet formation is eliminated.
Role of Benzyl (4-methoxybenzyl)carbamate
Direct alkylation of resin-bound amines with PMB-halides is prone to over-alkylation and racemization. Z-NH-PMB provides a controlled, chemically stable starting material to synthesize purified Fmoc-
Figure 1: Strategic workflow utilizing Z-NH-PMB to overcome on-resin aggregation.
Pre-SPPS Protocol: Synthesis of Fmoc- (PMB)-Gly-OH
Note: This protocol uses Glycine as the model, as it is the most common site for backbone protection due to the absence of a side chain (reducing steric clash).
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Benzyl (4-methoxybenzyl)carbamate (Z-NH-PMB)
-
tert-Butyl bromoacetate
-
Sodium Hydride (NaH)[1]
-
Pd/C (10%)
-
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)
Step-by-Step Synthesis
| Stage | Step | Operation | Critical Note |
| 1. Alkylation | 1.1 | Dissolve Z-NH-PMB (1.0 eq) in anhydrous DMF at 0°C. | Ensure inert atmosphere ( |
| 1.2 | Add NaH (1.1 eq) portion-wise. Stir 30 min. | Evolution of | |
| 1.3 | Add tert-butyl bromoacetate (1.1 eq) dropwise. | Maintain 0°C to prevent side reactions. | |
| 1.4 | Warm to RT and stir 4h. Quench with | Intermediate A: Z- | |
| 2. Z-Removal | 2.1 | Dissolve Intermediate A in MeOH. Add 10% Pd/C. | |
| 2.2 | Hydrogenate ( | Intermediate B: | |
| 3. Fmoc-Prot | 3.1 | Dissolve Intermediate B in Acetone/Water (1:1). Add | pH should be ~8-9. |
| 3.2 | Add Fmoc-OSu (1.1 eq). Stir overnight. | ||
| 3.3 | Acidify, extract, and purify. | Intermediate C: Fmoc- | |
| 4. Acidolysis | 4.1 | Treat Intermediate C with TFA/DCM (1:1) for 1h. | Removes tBu ester only. |
| 4.2 | Evaporate TFA, precipitate in ether. | Final Product: Fmoc- |
SPPS Protocol: Incorporation and Elongation
Once the building block (e.g., Fmoc-
Coupling the -PMB Residue
The secondary amine of the PMB group creates significant steric hindrance. Standard coupling (HBTU/DIEA) is often insufficient.
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is crucial to accelerate the reaction.
-
Conditions: Use 3-4 equivalents of AA/HATU/HOAt and 6-8 equivalents of DIEA. Double coupling (2 x 1h) is recommended.
Coupling the Next Amino Acid (The Difficult Step)
Coupling onto the
-
Strategy: Use highly reactive acyl halides or symmetric anhydrides if standard HATU fails.
-
Monitoring: The Chloranil test is required (Kaiser test does not work for secondary amines).
Deprotection: Removing the Backbone PMB Group
The
Method A: Oxidative Cleavage (Post-Synthesis)
This is the standard method for removing
-
Reagent: Ceric Ammonium Nitrate (CAN) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Solvent: Acetonitrile/Water (4:1).
-
Procedure: Dissolve peptide. Add 3-5 eq of CAN. Stir 30-60 min.
-
Workup: Quench with ascorbic acid (if using CAN) to reduce excess oxidant, then purify via HPLC.
Method B: Strong Acid (One-Pot Cleavage)
For peptides without sensitive residues (Trp, Met), stronger acids can remove PMB during resin cleavage.
-
Cocktail: TFMSA (Trifluoromethanesulfonic acid) / TFA / DMS / m-Cresol (10:50:30:10).
-
Condition: 0°C for 1 hour, then RT for 2 hours.
-
Warning: TFMSA is extremely corrosive and will cleave standard linkers and side-chain protections rapidly.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of | Steric bulk of the PMB group. | Switch to HATU/HOAt or COMU . Perform double coupling at 40°C (microwave assisted). |
| Fmoc Removal Failure | Aggregation or steric hindrance.[6] | Use DBU (2%) + Piperidine (20%) in DMF. Extended reaction time (2 x 10 min). |
| PMB Not Removing | Acid concentration too low. | Switch to Oxidative Cleavage (CAN) in solution phase after initial TFA cleavage. |
| Side Reactions (Trp/Met) | Oxidative damage during CAN treatment. | Use Method B (TFMSA) or protect Trp with Boc (stable to CAN) and perform CAN cleavage before final global deprotection if possible (complex strategy). |
References
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation strategies in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126. Link
-
Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of peptide amides using a backbone amide linker (BAL). Journal of the American Chemical Society, 118(7), 1613-1614. Link
-
Vowinkel, E. (1966). The application of the p-methoxybenzyl group in peptide synthesis.[7] Chemische Berichte. (Foundational chemistry of PMB stability).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: Bridging genomics and proteomics. Biopolymers, 55(3), 217-250. (Discusses aggregation and backbone protection). Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Orthogonal Nitrogen Protection Strategies Using Benzyl (4-methoxybenzyl)carbamate
Topic: Strategic Application of Benzyl (4-methoxybenzyl)carbamate in Pharmaceutical Intermediate Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Strategic Overview
Benzyl (4-methoxybenzyl)carbamate (CAS: 152898-91-4) serves as a high-value "masked nitrogen" nucleophile in the synthesis of complex pharmaceutical intermediates. Its structural dual-protection—featuring a Benzyloxycarbonyl (Cbz) group and a 4-Methoxybenzyl (PMB) group—provides a versatile platform for the controlled synthesis of unsymmetrical secondary amines and nitrogenous heterocycles.
The "Privileged Building Block" Advantage
In medicinal chemistry, synthesizing secondary amines (
Key Chemical Attributes:
-
Orthogonality: The Cbz and PMB groups can be removed independently of one another, allowing for divergent synthetic pathways.
-
Nucleophilicity: Upon deprotonation (e.g., with NaH), the nitrogen becomes a potent nucleophile for
reactions without the risk of poly-alkylation. -
Stability: The reagent is stable under standard aqueous workup and silica chromatography conditions.
Physicochemical Profile & Handling
| Property | Specification | Practical Implication |
| Molecular Formula | MW: 271.31 g/mol | |
| Appearance | White to off-white solid | Easy to weigh and handle compared to liquid amines. |
| Solubility | Soluble in DCM, THF, DMF, EtOAc | Compatible with standard organic reaction solvents. |
| ~11-13 (Estimated) | Requires strong base (NaH, KHMDS) for alkylation; stable to mild bases ( | |
| Storage | 2-8°C, Inert atmosphere | Protect from long-term exposure to oxidants (PMB sensitivity). |
Core Application: The Orthogonal Workflow
The power of this reagent lies in its ability to access two different amine intermediates from a single alkylated precursor.
Mechanistic Pathway[1][2][3]
-
Alkylation: The reagent is deprotonated and reacted with an alkyl halide (
) to form the fully protected intermediate (A) . -
Pathway 1 (Oxidative Cleavage): Removal of the PMB group using DDQ or CAN yields the N-Cbz protected amine .
-
Pathway 2 (Hydrogenolysis/Acidolysis): Removal of the Cbz group using
yields the N-PMB protected amine .
Visualization: Divergent Synthesis Flowchart
Figure 1: Divergent synthetic pathways enabled by the orthogonal stability of PMB and Cbz groups.
Detailed Experimental Protocols
Protocol A: N-Alkylation (Scaffold Construction)
Objective: To introduce the protected nitrogen functionality into an alkyl halide scaffold (
Reagents:
-
Benzyl (4-methoxybenzyl)carbamate (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Alkyl Halide (
) (1.1 equiv) -
DMF (Anhydrous)
-
Ammonium Chloride (
, sat. aq.)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve Benzyl (4-methoxybenzyl)carbamate in anhydrous DMF (0.2 M concentration). Cool to 0°C.[1] -
Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Evolution of
gas will be observed.[2] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the carbamate anion). -
Alkylation: Add the Alkyl Halide (
) dropwise (neat or dissolved in minimal DMF). -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.
-
Quench: Cool to 0°C and carefully quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate. -
Purification: Purify via flash column chromatography (Silica gel).
Protocol B: Selective PMB Deprotection (Oxidative)
Objective: To remove the PMB group while retaining the Cbz group, yielding an N-Cbz protected secondary amine.
Reagents:
-
N-Alkylated Intermediate (from Protocol A)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 – 1.5 equiv)
-
Dichloromethane (DCM) / Water (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate in a mixture of DCM and
(ratio 18:1 v/v). The small amount of water is critical to scavenge the oxonium ion intermediate. -
Oxidation: Add DDQ (1.5 equiv) in one portion. The reaction mixture will typically turn deep green or red.
-
Monitoring: Stir vigorously at RT. Reaction is usually fast (1–4 hours). Monitor by TLC.[3]
-
Workup: Quench with saturated aqueous
. Extract with DCM.[4] Wash the organic layer with saturated (until the aqueous layer is no longer colored) and then brine. -
Purification: Flash chromatography. The byproduct (p-methoxybenzaldehyde) is easily separated.
Protocol C: Selective Cbz Deprotection (Hydrogenolysis)
Objective: To remove the Cbz group while retaining the PMB group (requires careful monitoring) or to yield the free amine if PMB is also labile. Note: While PMB is generally stable to basic hydrolysis, it can be cleaved by hydrogenolysis. To retain PMB while cleaving Cbz, strictly controlled conditions are required, or alternative Cbz cleavage methods (e.g., thioanisole/TFA or mild Lewis acids) should be considered. However, the standard protocol below removes Cbz efficiently.
Reagents:
-
N-Alkylated Intermediate
-
Pd/C (10 wt% loading)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (
) (balloon pressure)
Step-by-Step Methodology:
-
Setup: Dissolve intermediate in MeOH (0.1 M). Nitrogen purge the vessel.[5]
-
Catalyst: Add Pd/C (10% by weight of substrate).[2]
-
Hydrogenation: Purge with
gas and stir under a hydrogen balloon at RT. -
Selectivity Check: Monitor closely. Cbz cleavage is typically faster than PMB hydrogenolysis. If PMB retention is absolute, consider using
(Pearlman's catalyst) which is more aggressive, or switch to acid-catalyzed Cbz removal (HBr/AcOH) if the substrate allows.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Moisture in DMF or old NaH. | Ensure DMF is anhydrous (molecular sieves). Use fresh NaH. |
| Over-oxidation (Protocol B) | Reaction time too long or excess DDQ. | Quench immediately upon disappearance of starting material. Use exactly 1.2-1.5 eq of DDQ. |
| PMB Cleavage during Hydrogenolysis | Catalyst too active or reaction too long. | Stop reaction immediately upon Cbz removal. Alternatively, use HBr in Acetic Acid to cleave Cbz if the molecule is acid-stable (PMB is acid-labile but less so than Boc; however, HBr will likely cleave both. For strict Cbz removal in presence of PMB, consider TMSI or BCl3 at low temp). |
| Emulsion during Workup | DMF presence. | Wash organic layer thoroughly with water (x3) or 5% LiCl solution to remove DMF before brine wash. |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Definitive guide on PMB/Cbz orthogonality).
-
BenchChem. (2025).[3] Orthogonal Deprotection Strategies with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide. Link (Cited for general orthogonal deprotection protocols of PMB/Benzyl ethers).
-
Total Synthesis. (2025). PMB Protection & Deprotection Mechanism. Link (Mechanism of DDQ oxidative cleavage).
-
ResearchGate. (2018). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction. Link (Context for unsymmetrical amine synthesis).
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Link (Stability and cleavage data for Cbz groups).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
Application Notes and Protocols: A Step-by-Step Guide for Monitoring Benzyl (4-methoxybenzyl)carbamate Reactions by TLC
Introduction
The formation of carbamates is a cornerstone of synthetic organic chemistry, particularly in the realm of protecting group strategies for amines and in the synthesis of pharmaceuticals and agrochemicals.[1][2] The reaction of an amine with a chloroformate to yield a carbamate is a widely employed transformation. Specifically, the synthesis of Benzyl (4-methoxybenzyl)carbamate serves as an excellent model for understanding the monitoring of such reactions.[3] This compound is a key intermediate in the production of various pharmaceuticals, especially those targeting neurological disorders.[4]
Thin-Layer Chromatography (TLC) is an indispensable technique for real-time monitoring of chemical reactions.[5] It is a simple, rapid, and cost-effective method to qualitatively assess the progress of a reaction by observing the consumption of starting materials and the formation of products.[5] This guide provides a detailed, step-by-step protocol for monitoring the synthesis of Benzyl (4-methoxybenzyl)carbamate by TLC, intended for researchers, scientists, and professionals in drug development.
Reaction Overview & Key Components
The synthesis of Benzyl (4-methoxybenzyl)carbamate involves the reaction of 4-methoxybenzylamine with benzyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
A thorough understanding of the physicochemical properties of the reactants and the product is crucial for developing an effective TLC monitoring method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) |
| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | Liquid | 236-237 | 1.05 |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Liquid | 103 (at 20 mmHg) | 1.195 |
| Benzyl (4-methoxybenzyl)carbamate | C₁₆H₁₇NO₃ | 271.31 | Solid | 364.1 (Predicted) | 1.204 (Predicted) |
(Data sourced from[6][7][8][9][10])
Principles of TLC Separation for this Reaction
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[11] The key to successful monitoring is to select a mobile phase that provides good separation between the starting materials and the product.
-
4-Methoxybenzylamine: Being a primary amine, this compound is quite polar and will have a strong affinity for the silica gel, resulting in a low Retention Factor (Rf) value.
-
Benzyl Chloroformate: This reactant is less polar than the amine and will travel further up the TLC plate, exhibiting a higher Rf value.
-
Benzyl (4-methoxybenzyl)carbamate: The product is a secondary carbamate and is expected to have an intermediate polarity between the two starting materials. Therefore, its Rf value should fall between that of the amine and the chloroformate.
By observing the disappearance of the spots corresponding to the starting materials and the appearance of a new spot for the product, one can effectively monitor the reaction's progress towards completion.
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol outlines the necessary steps for preparing the TLC plate, spotting the samples, developing the chromatogram, and visualizing the results.
Materials
-
Silica gel TLC plates (with fluorescent indicator F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Solvents: Ethyl acetate (EtOAc), n-Hexane
-
Visualization agents: UV lamp (254 nm), potassium permanganate (KMnO₄) stain, ninhydrin stain
-
Reaction mixture aliquots
-
Reference standards (if available): 4-methoxybenzylamine, benzyl chloroformate, and Benzyl (4-methoxybenzyl)carbamate
Workflow Diagram
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Benzyl (4-methoxyphenyl)carbamate [myskinrecipes.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. volochem.com [volochem.com]
- 5. 4-甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl chloroformate | 501-53-1 [chemicalbook.com]
- 8. Benzyl (4-methoxybenzyl)carbamate | C16H17NO3 | CID 11962060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
Application Note: High-Purity Recovery of Benzyl (4-methoxybenzyl)carbamate via Mixed-Solvent Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a detailed protocol for the purification of crude Benzyl (4-methoxybenzyl)carbamate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recrystallization, a robust and scalable purification technique, is employed to effectively remove process-related impurities. The protocol is founded on the principles of differential solubility and crystal lattice exclusion.[2][3] We present a mixed-solvent system approach, which offers superior control over solubility and crystallization kinetics compared to single-solvent methods, particularly for molecules with intermediate polarity like the target carbamate. This guide explains the theoretical basis for solvent selection, provides a step-by-step experimental workflow, and includes methods for verifying final product purity.
The Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that leverages differences in solubility between the desired compound and its impurities.[4] The fundamental principle is that the solubility of most solids in a given solvent increases with temperature.[5] An effective recrystallization process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[6]
-
Impurity Removal: Filtering the hot solution to remove any insoluble impurities.
-
Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a supersaturated solution from which pure crystals precipitate.[6]
-
Exclusion of Soluble Impurities: The soluble impurities remain in the cold solvent (the "mother liquor") because they are not concentrated enough to saturate the solution.
-
Isolation: Collecting the purified crystals by filtration.
The success of this technique is critically dependent on the choice of solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[2][6][7]
Rationale for a Mixed-Solvent Approach
Finding a single solvent with the ideal temperature-solubility profile can be challenging. A mixed-solvent (or solvent-antisolvent) system provides a versatile alternative.[8][9] This method involves a pair of miscible solvents:
-
Solvent: A solvent in which the target compound is readily soluble.
-
Antisolvent: A solvent in which the target compound is poorly soluble.
The process begins by dissolving the crude material in a minimal amount of the hot "solvent." The "antisolvent" is then added dropwise to the hot solution until the point of saturation is reached, indicated by slight turbidity.[8][10] This precisely tunes the solubility of the target compound, allowing for controlled crystallization upon cooling. This method is particularly advantageous for compounds like Benzyl (4-methoxybenzyl)carbamate, whose structure contains both polar (carbamate, ether) and non-polar (aromatic rings) moieties.
Characterization of the Crude Material
Target Compound: Benzyl (4-methoxybenzyl)carbamate
-
Molecular Formula: C₁₆H₁₇NO₃[11]
-
Molecular Weight: 271.31 g/mol [12]
-
Appearance: Typically a white to off-white solid.
-
Melting Point (Pure): ~99.5 °C[1] (Note: The melting point of the crude material will be lower and broader).
Potential Impurities: The crude product may contain various impurities depending on the synthetic route. Common impurities in carbamate synthesis can include:
-
Unreacted Starting Materials: Such as 4-methoxybenzylamine, benzyl alcohol, or benzyl chloroformate.
-
Side-Products: Including urea derivatives, which can form from side reactions.[13][14]
-
Process-Related Impurities: Reagents, catalysts, or byproducts from previous steps.[15][16]
Experimental Protocol: Purification via Recrystallization
This protocol details the purification of crude Benzyl (4-methoxybenzyl)carbamate using an ethanol/water mixed-solvent system. Ethanol is selected as the "solvent" due to the compound's likely good solubility, while water serves as the "antisolvent."
4.1. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; ensure no open flames are nearby. Use a heating mantle or steam bath for heating.
4.2. Required Apparatus
-
Erlenmeyer flasks (appropriately sized for the volume of solvent)
-
Heating mantle or hot plate with a water/sand bath
-
Graduated cylinders
-
Pasteur pipettes
-
Glass stirring rod
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Watch glass
4.3. Step-by-Step Procedure
-
Initial Dissolution:
-
Place the crude Benzyl (4-methoxybenzyl)carbamate (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., start with 20-25 mL) to the flask.
-
Gently heat the mixture on a heating mantle while stirring until the solvent reaches a gentle boil and the solid dissolves completely. If the solid does not fully dissolve, add more ethanol in small portions (1-2 mL at a time), allowing the solution to return to a boil after each addition, until a clear solution is obtained. It is critical to use the minimum amount of hot solvent necessary.[5]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (e.g., dust, solid reagents) are visible in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask to remove the insoluble materials. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Addition of the Antisolvent:
-
Re-heat the clear ethanolic solution to a near-boil.
-
Using a Pasteur pipette, add deionized water (the antisolvent) dropwise to the hot, stirred solution.
-
Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates that the solution is saturated.[10]
-
To ensure the formation of well-defined crystals, add a few drops of hot ethanol back into the solution until it just becomes clear again.[8]
-
-
Crystallization and Cooling:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the precipitate.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture) to rinse away any remaining mother liquor containing dissolved impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).
-
Visualization of the Purification Workflow
The following diagram illustrates the key stages of the mixed-solvent recrystallization process.
Caption: Workflow for mixed-solvent recrystallization.
Assessment of Purity and Yield
The effectiveness of the purification should be validated through analytical techniques.
| Parameter | Crude Product | Target Purified Product | Method |
| Appearance | Off-white to yellowish powder | White, crystalline solid | Visual Inspection |
| Melting Point | Broad, depressed range (e.g., 90-96 °C) | Sharp range, close to 99.5 °C[1] | Melting Point Apparatus |
| Purity | 90-95% (Example) | >99% | HPLC, ¹H NMR |
| Recovery Yield | N/A | 75-90% (Typical) | Gravimetric Analysis |
Melting Point Analysis: A sharp melting point range (typically <1 °C) that is close to the literature value is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.
Chromatography (TLC/HPLC): Thin-layer chromatography can provide a quick qualitative assessment. A single spot for the purified product, with a different Rf value from any impurities visible in the crude material, indicates successful purification. HPLC provides quantitative purity data.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Solution is supersaturated above the compound's melting point; cooling too rapidly. | Reheat the mixture to dissolve the oil, add a small amount of the "solvent" (ethanol), and allow for slower cooling. |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase the concentration. If that fails, add more "antisolvent" (water). Scratching the inside of the flask with a glass rod can induce nucleation. |
| Low Recovery Yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent. | Use the minimum amount of solvent. Ensure filtration apparatus is pre-heated. Use an ice-cold solvent mixture for washing and use it sparingly. |
| Colored Product | Colored impurities are not removed by recrystallization alone. | Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. |
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Veeprho. Carbamic Acid Impurities and Related Compound. [Link]
-
Organic Chemistry at CU Boulder. Recrystallization using two solvents. YouTube. [Link]
-
University of Canterbury, Department of Chemistry. RECRYSTALLISATION. [Link]
-
MySkinRecipes. Benzyl (4-methoxyphenyl)carbamate. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
-
Swarthmore College, Department of Chemistry & Biochemistry. Experiment 9 — Recrystallization. [Link]
-
Wikipedia. Urea. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
-
Pharmaffiliates. Carbamate-impurities. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
-
LookChem. Cas 14429-02-8,benzyl[(4-methoxyphenyl)methyl]amine. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
J-STAGE. Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. [Link]
-
PubChem. Benzyl (4-methoxybenzyl)carbamate. [Link]
-
PubChem. Benzyl (4-methoxyphenyl)carbamate. [Link]
-
PubChem. (4-Methoxyphenyl)methyl benzylcarbamate. [Link]
-
Sciendo. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
Sources
- 1. Benzyl (4-methoxyphenyl)carbamate [myskinrecipes.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. amherst.edu [amherst.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Recrystallization [wiredchemist.com]
- 7. mt.com [mt.com]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzyl (4-methoxybenzyl)carbamate | C16H17NO3 | CID 11962060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (4-Methoxyphenyl)methyl benzylcarbamate | C16H17NO3 | CID 102371321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. Urea - Wikipedia [en.wikipedia.org]
- 15. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 16. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Precision Synthesis of Substituted Benzyl Carbamates: A Strategic Guide for Medicinal Chemistry
Topic: Experimental setup for the synthesis of substituted benzyl carbamates Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzyl carbamate (Cbz or Z) moiety is a cornerstone of organic synthesis, serving dual roles as a robust amine protecting group and a pharmacophore in anticonvulsant and anxiolytic therapeutics (e.g., retigabine analogs). While the classical Schotten-Baumann conditions remain prevalent, modern drug discovery demands greater precision, safety, and atom economy. This guide outlines three validated protocols for synthesizing substituted benzyl carbamates, prioritizing mechanistic understanding and process safety. We contrast the traditional chloroformate route with the "green" 1,1'-carbonyldiimidazole (CDI) methodology, providing a decision matrix for optimal pathway selection.
Part 1: Strategic Decision Matrix
Selecting the correct synthetic route depends on substrate availability, functional group tolerance, and safety constraints.
Diagram 1: Synthetic Route Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on reagent availability and substrate complexity.
Part 2: Mechanistic Insights & Experimental Considerations
Electronic Effects of Substituents
When synthesizing substituted benzyl carbamates, the electronic nature of the substituent on the benzyl ring significantly influences reactivity:
-
Electron-Withdrawing Groups (EWGs): Substituents like
or on the benzyl alcohol make the hydroxyl proton more acidic but the oxygen less nucleophilic. In the CDI route, this may require longer reaction times or stronger bases (e.g., NaH instead of TEA) to facilitate the initial attack on the carbonyl. -
Electron-Donating Groups (EDGs): Substituents like
or increase nucleophilicity, often accelerating the reaction with CDI or isocyanates. However, they also make the resulting carbamate more acid-labile (easier deprotection).
Safety: The Phosgene Factor
Traditional methods often generate phosgene in situ or use chloroformates that degrade into HCl and CO2.
-
Risk Mitigation: All reactions involving chloroformates or triphosgene must be performed in a well-ventilated fume hood.
-
Green Alternative: The CDI route (Protocol B)[1] generates imidazole as the byproduct, avoiding corrosive acid fumes and enhancing compatibility with acid-sensitive substrates.
Part 3: Experimental Protocols
Protocol A: The Classical Chloroformate Method (Gold Standard)
Best for: Rapid protection of amines when the specific benzyl chloroformate is available.
Reagents:
-
Substituted Benzyl Chloroformate (1.1 equiv)
-
Target Amine (1.0 equiv)[2]
-
Base:
(aqueous) or DIPEA (organic) -
Solvent: DCM or THF/Water (Schotten-Baumann)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (10 mmol) in DCM (30 mL). If the amine is a salt (e.g., hydrochloride), add DIPEA (22 mmol) to liberate the free base.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Causality: Low temperature suppresses the formation of symmetrical ureas and hydrolysis of the chloroformate.
-
Addition: Add the substituted benzyl chloroformate (11 mmol) dropwise over 15 minutes.
-
Tip: If using a solid chloroformate, dissolve it in a minimal amount of DCM first.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (typically 30% EtOAc/Hexanes).
-
Quench: Add saturated
solution (20 mL) and stir vigorously for 10 minutes to hydrolyze excess chloroformate. -
Workup: Separate layers. Wash the organic layer with 1M HCl (if product is not basic), water, and brine. Dry over
and concentrate.
Protocol B: CDI-Mediated "Green" Synthesis (Phosgene-Free)
Best for: Synthesizing carbamates from substituted benzyl alcohols that lack commercial chloroformates.
Reagents:
-
Substituted Benzyl Alcohol (1.0 equiv)[3]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Target Amine (1.0 – 1.2 equiv)
-
Catalyst: DBU (0.1 equiv) (Optional, for sluggish alcohols)
-
Solvent: Anhydrous THF or Acetonitrile
Diagram 2: CDI Reaction Workflow
Caption: One-pot activation of benzyl alcohol with CDI followed by aminolysis to yield the carbamate.
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under
, dissolve substituted benzyl alcohol (10 mmol) in anhydrous THF (40 mL). -
CDI Addition: Add CDI (11 mmol) in one portion.
-
Observation: Evolution of
gas will be observed.
-
-
Stirring: Stir at RT for 2 hours. Self-Validation: Take a small aliquot for NMR; the benzylic protons will shift downfield (~5.3 ppm) upon formation of the acyl imidazole intermediate.
-
Coupling: Add the amine (10-12 mmol) directly to the reaction pot.
-
Note: If the amine is non-nucleophilic (e.g., anilines), heat the reaction to 60°C.
-
-
Completion: Stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water (to remove imidazole byproduct), 1M HCl, and brine.
Part 4: Data Analysis & Troubleshooting
Quantitative Comparison of Methods
| Feature | Chloroformate Method | CDI Method | Isocyanate Method |
| Reagent Availability | Moderate (Commercial availability varies) | High (Alcohols are ubiquitous) | Low (Isocyanates are rare/toxic) |
| Atom Economy | Low (HCl byproduct) | Moderate (Imidazole byproduct) | High (100% atom economy) |
| Moisture Sensitivity | High | Moderate | High |
| Purification | Extraction usually sufficient | Extraction + Column often needed | Recrystallization |
| Typical Yield | 85–95% | 75–90% | >90% |
Troubleshooting Guide
-
Problem: Low yield with CDI method.
-
Problem: Formation of symmetrical urea (R-NH-CO-NH-R).
Characterization
-
1H NMR: The benzylic
protons are the diagnostic handle.-
Free Alcohol: ~4.6 ppm.
-
Benzyl Carbamate Product: Shifted to ~5.1 – 5.2 ppm (singlet).
-
-
13C NMR: Look for the carbamate carbonyl carbon at ~155–158 ppm .
References
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Org. Synth. 2015, 92, 91-102. Retrieved from [Link]
-
Beilstein Journals. (2011). Synthesis of Cbz-protected amines. Beilstein J. Org. Chem. Retrieved from [Link]
-
ACS Publications. (2015).[7] Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chem. Eng.[7] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 6. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of Benzyl (4-methoxybenzyl)carbamate in the Synthesis of Neurological Disorder Drugs
Abstract
In the intricate field of medicinal chemistry, particularly in the development of therapeutics for neurological disorders, the precise manipulation of complex molecular architectures is paramount. Amine functionalities are ubiquitous in centrally active agents but their inherent nucleophilicity and basicity necessitate the use of protecting groups during multi-step syntheses. This guide provides an in-depth exploration of Benzyl (4-methoxybenzyl)carbamate as a key reagent for the introduction of the 4-methoxybenzyloxycarbonyl (Moz or PMB-Z) protecting group. We will dissect the strategic advantages of the Moz group, offering detailed, field-proven protocols for its application and selective removal, and contextualize its use within synthetic pathways targeting novel neurological drug candidates.
Introduction: The Carbamate Motif in Neuropharmacology
The carbamate functional group is a cornerstone in modern drug discovery, valued for its chemical stability, ability to participate in hydrogen bonding, and its structural resemblance to the peptide bond.[1][2][3] This has led to its incorporation into a multitude of approved drugs, including those for Alzheimer's disease, epilepsy, and other neurological conditions.[2][4] Beyond its role as a stable pharmacophore, the carbamate linkage is one of the most reliable and versatile forms of protection for primary and secondary amines.[5][6] Protecting groups are transient modifications that mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule.[6] The choice of protecting group is a critical strategic decision, with ideal candidates offering ease of installation, stability across a range of reaction conditions, and, most importantly, selective removal under mild conditions that preserve the integrity of the target molecule.[5][7]
Benzyl (4-methoxybenzyl)carbamate is an intermediate used to install the 4-methoxybenzyloxycarbonyl (Moz) group, a refined version of the classical benzyloxycarbonyl (Cbz) group. The key innovation is the addition of a methoxy group at the para-position of the benzyl ring. This electron-donating group significantly alters the group's chemical lability, permitting its removal under specific, mild oxidative conditions, thereby expanding the synthetic chemist's toolkit for orthogonal protection strategies.[8]
Core Principles: The Moz Protecting Group Advantage
The Moz group, like its Cbz counterpart, effectively "tames" the reactivity of amines by converting them into a less nucleophilic and non-basic carbamate.[6] However, its true value lies in the expanded options for deprotection. While the Cbz group is typically removed via catalytic hydrogenolysis, this method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain heterocycles. The Moz group provides a critical alternative.
Key Advantages:
-
Orthogonality: The Moz group can be removed under oxidative conditions (e.g., with DDQ) or milder acidic conditions that leave other common protecting groups like Boc, Fmoc, and even standard benzyl ethers intact.[9]
-
Mild Cleavage: Deprotection avoids harsh conditions like strong acids or bases and the need for heavy metal catalysts, which can be difficult to remove from the final active pharmaceutical ingredient (API).
-
Enhanced Acid Lability: The electron-donating methoxy group makes the benzylic position more susceptible to acid-mediated cleavage, often requiring less harsh conditions (e.g., dilute TFA) than the related Boc group.[9]
Caption: General workflow for amine protection using the Moz group and its versatile deprotection pathways.
Application Protocol I: Amine Protection with the Moz Group
This protocol describes a general method for the protection of a primary or secondary amine using 4-methoxybenzyl chloroformate, the activated form derived from the corresponding alcohol precursor to Benzyl (4-methoxybenzyl)carbamate.
Causality Behind Choices:
-
Reagent: 4-Methoxybenzyl chloroformate is highly reactive and readily forms the carbamate. It is often generated in situ or used directly.
-
Base: A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to scavenge the HCl byproduct without competing in the reaction with the chloroformate.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and effectively dissolves both the amine substrate and the reagents.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Materials & Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Ice bath
-
Amine substrate
-
4-Methoxybenzyl chloroformate (Moz-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (1.5 eq) to the stirred solution.
-
Reagent Addition: Slowly add 4-methoxybenzyl chloroformate (1.1 eq) dropwise to the reaction mixture. Ensure the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Moz-protected amine.
Application Protocol II: Selective Deprotection of the Moz Group
The key advantage of the Moz group is its susceptibility to selective cleavage. Below are two common protocols.
Protocol A: Oxidative Cleavage with DDQ
This is the most selective method for Moz group removal, especially in the presence of other acid-labile or reducible groups.
Causality Behind Choices:
-
Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent that selectively reacts with the electron-rich 4-methoxybenzyl group to form a stable carbocation, which then fragments to release the free amine.[8]
-
Solvent System: A mixture of DCM and water is typically used. Water is necessary to hydrolyze the intermediate iminium species formed after cleavage.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Moz-protected amine (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).
-
DDQ Addition: Add DDQ (1.2-1.5 eq) portion-wise to the solution at room temperature. The solution will typically turn dark.
-
Reaction: Stir the mixture vigorously for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or crystallization to obtain the deprotected amine.
Protocol B: Acidic Cleavage with TFA
This method leverages the enhanced acid lability of the Moz group.
Causality Behind Choices:
-
Reagent: Trifluoroacetic acid (TFA) is a strong acid that can protonate the carbamate and facilitate the cleavage of the acid-labile 4-methoxybenzyl group. Anisole is often added as a carbocation scavenger to prevent side reactions with the substrate.[9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Moz-protected amine (1.0 eq) in DCM. Add anisole (1-5 eq) as a scavenger.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) to the reaction mixture.
-
Reaction: Stir at 0 °C or allow to warm to room temperature for 1-3 hours, monitoring by TLC.
-
Concentration: Upon completion, carefully remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Neutralization: Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Work-up & Purification: Wash with brine, dry over Na₂SO₄, concentrate, and purify as needed.
Synthetic Application & Data
Case Study: Synthesis of a Precursor for a GABA Transporter Inhibitor
Inhibitors of GABA transporters (GATs) are promising therapeutic agents for treating epilepsy and neuropathic pain.[10] Many of these molecules feature a core scaffold containing a crucial primary or secondary amine. The following illustrates the use of the Moz group to protect a key intermediate.
Caption: Synthetic pathway illustrating the strategic use of Moz protection.
Table 1: Representative Conditions for Moz Group Deprotection
| Substrate Type | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| N-Moz Indole | DDQ (1.2 eq) | DCM/H₂O (18:1) | 25 | 1 | 95 | Oxidative method is highly efficient for electron-rich heterocycles. |
| N-Moz Alanine Ester | TFA/DCM (1:4) | DCM | 0 | 2 | 92 | Mild acidic conditions are sufficient, often faster than Boc cleavage.[9] |
| Complex Polyfunctional | DDQ (1.5 eq) | DCM/Phosphate Buffer | 25 | 3 | 88 | Buffered systems can be used to protect acid-sensitive functionalities. |
| N-Moz Benzylamine | H₂, 10% Pd/C | Methanol | 25 | 4 | 98 | Standard hydrogenolysis remains a viable, high-yielding option if tolerated.[11] |
Conclusion
Benzyl (4-methoxybenzyl)carbamate, as a precursor to the Moz protecting group, represents a sophisticated tool in the synthesis of complex molecules targeting neurological disorders. Its primary advantage lies in the array of deprotection methods it offers, particularly the mild oxidative cleavage with DDQ. This orthogonality allows for more flexible and efficient synthetic routes, minimizing the use of harsh reagents and improving overall yields. For researchers and drug development professionals, mastering the application of the Moz group is a significant step towards the successful synthesis of next-generation neurological therapeutics.
References
- Unraveling the Carbamate Connection: A Look at Their Formation and Role in Medicine. (2026). Google Cloud.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH).
- Benzyl (4-methoxyphenyl)carbamate. MySkinRecipes.
- Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. ResearchGate.
- Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Publications.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health (NIH).
- Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology.
- Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate.
- The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Google Cloud.
- Cas 14429-02-8,benzyl[(4-methoxyphenyl)methyl]amine. LookChem.
- On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal.
- Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. University of Groningen.
- 152898-91-4|Benzyl (4-methoxybenzyl)carbamate. BLD Pharm.
- Carbamate Protective Groups. Chem-Station International Edition.
- Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate.
- Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
- Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity. PubMed.
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Carbamate Connection: A Look at Their Formation and Role in Medicine - Oreate AI Blog [oreateai.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. nbinno.com [nbinno.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Carbamate Deprotection & Side-Reaction Control
This technical guide is structured as a high-level support center resource, designed for immediate application in a research or drug development setting.
Executive Summary
In complex molecule synthesis and Solid-Phase Peptide Synthesis (SPPS), the removal of carbamate protecting groups (Boc, Fmoc, Alloc, Cbz) is rarely a "clean" cleavage. The reagents required to remove the carbamate often generate high-energy intermediates—carbocations, free radicals, or reactive carbanions—that indiscriminately attack sensitive side chains (Trp, Met, Cys, Tyr).
This guide provides the mechanistic causality and validated protocols to suppress these off-target events.
Module A: Acid-Labile Systems (Boc/tBu)
Primary Risk: Electrophilic Aromatic Substitution & Alkylation
Mechanism: Acidolytic cleavage of Boc or t-Butyl esters generates tert-butyl carbocations (
The Mechanism of Failure
When TFA cleaves the Boc group, the resulting
-
Tryptophan: Alkylation at the indole
or position (+56 Da). -
Methionine: S-alkylation to form sulfonium salts (+56 Da).
-
Tyrosine: Ortho-alkylation of the phenol ring (+56 Da).
-
Cysteine: Re-alkylation of the thiol (if deprotected).
Validated Scavenger Cocktails
Do not rely on a single scavenger. Use a "Cocktail" approach to address different electrophilic species.
| Cocktail Name | Composition (v/v) | Application | Mechanism |
| Reagent K | TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) | The Gold Standard. Use for peptides with Trp, Met, Cys, Tyr.[1] | Phenol/Thioanisole scavenge cations; EDT prevents Met oxidation; Water hydrolyzes trifluoroacetates. |
| Reagent B | TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%) | "Odorless" Alternative. Good for Trp, but less effective for Met/Cys.[1] | TIPS (Triisopropylsilane) is a hydride donor that quenches cations efficiently. |
| Reagent H | TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%) / NH₄I (1.5%) | Met-Heavy Sequences. | Includes DMS/Iodide to actively reduce Met(O) back to Met during cleavage.[1] |
Visualization: The Scavenger Competition
The following diagram illustrates the kinetic competition between the scavenger and the side-chain nucleophile.
Caption: Kinetic competition during acidolysis. High concentrations of scavengers ensure k1 >> k2, trapping the cation before it damages the peptide.
Module B: Base-Labile Systems (Fmoc)
Primary Risk: Aspartimide Formation
Mechanism: Base-catalyzed intramolecular cyclization. The backbone nitrogen attacks the
Critical Risk Factors
-
Sequence: Asp-Gly, Asp-Ser, Asp-Thr, Asp-Asn are highest risk.
-
Base: Strong bases (Piperidine) promote deprotonation of the amide backbone.
Prevention Protocols
If you observe a mass shift of -18 Da (Aspartimide) or +53 Da (Piperidide adduct), implement the following immediately.
Protocol 1: The Acidic Additive Method (HOBt)
Adding a weak acid to the deprotection cocktail suppresses the ionization of the backbone amide without preventing Fmoc removal.
-
Standard Reagent: 20% Piperidine in DMF.[2]
-
Modified Reagent: 20% Piperidine + 0.1 M HOBt in DMF.
-
Action: Use the Modified Reagent for all deprotection steps involving and subsequent to the Asp residue.
Protocol 2: Backbone Protection (Hmb/Dmb)
For "Impossible" sequences (e.g., Asp-Gly repeats), chemical modification of the backbone is required.
-
Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides.[2]
-
The Dmb (2,4-dimethoxybenzyl) group on the backbone nitrogen physically prevents the nucleophilic attack.[2]
Visualization: Aspartimide Pathway
Caption: The Aspartimide cycle. The formation of the succinimide ring leads to irreversible structural damage (beta-aspartyl shift).
Module C: Orthogonal Systems (Alloc/Allyl)
Primary Risk: Allyl Scavenging Failure
Mechanism: Palladium(0)-catalyzed deprotection generates a
The Solution: Phenylsilane
Never rely on amine scavengers (like morpholine) alone for complex peptides. Use Phenylsilane (PhSiH₃) as a hydride donor to irreversibly reduce the allyl group to propene gas.
Validated Alloc Deprotection Protocol
-
Reagents:
-
Pd(PPh₃)₄ (0.1 - 0.2 eq)
-
Phenylsilane (10 - 20 eq)[5]
-
Solvent: Dry DCM (Dichloromethane)
-
-
Workflow:
-
Wash resin with DCM (3x).
-
Dissolve Pd catalyst and Phenylsilane in DCM.
-
Add to resin under inert atmosphere (Argon/Nitrogen).[5]
-
Agitate for 20–30 minutes.
-
Critical Wash: Wash with DCM, then DMF, then 0.5% Sodium Diethyldithiocarbamate (in DMF) to remove residual Palladium (which appears as black precipitate).
-
Troubleshooting Matrix & FAQ
| Observation (LC-MS) | Probable Cause | Corrective Action |
| Mass +56 Da | tert-Butylation of Trp/Tyr (Boc removal) | Switch to Reagent K . Increase reaction volume to dilute cations. |
| Mass +16 Da | Methionine Oxidation (Met | Add Thioanisole or DMS to cleavage cocktail. Ensure cocktail is fresh. |
| Mass -18 Da | Aspartimide Formation (Fmoc removal) | Add 0.1M HOBt to Piperidine. Use Dmb-protected dipeptides for Asp-Gly.[2] |
| Mass +53 Da | Piperidide Adduct (Aspartimide opening) | Same as above. The ring opened via Piperidine attack. |
| Incomplete Alloc Removal | Catalyst Poisoning (Sulfur/Met) | Increase Pd catalyst loading. Ensure Phenylsilane is fresh (it degrades). |
| Black Resin after Alloc | Residual Palladium | Wash resin with Sodium Diethyldithiocarbamate or dilute solution of thiourea. |
FAQ: Common User Queries
Q: Can I use TIS (Triisopropylsilane) instead of EDT (Ethanedithiol)? A: Yes, for most sequences. TIS is an excellent cation scavenger and is less malodorous.[6] However, if you have multiple Methionines or Cysteines, EDT is chemically superior for preventing oxidation and sulfur-based side reactions.
Q: Why is my Tryptophan peak splitting in HPLC? A: This often indicates partial alkylation or racemization. If the mass is +56, it is alkylation. If the mass is correct but the peak is split, check your coupling conditions (high temperature promotes racemization) or suspect incomplete removal of Pbf/Pmc groups from Arginine, which can modify Trp.
Q: I am using Fmoc-Asp(OtBu)-OH but still seeing aspartimide. Why? A: The tert-butyl ester is not bulky enough to stop the attack in high-risk sequences like Asp-Gly. Switch to Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) or use backbone protection (Hmb/Dmb).
References
-
Reagent K & Scavenger Cocktails: King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[2][7] International Journal of Peptide and Protein Research, 36(3), 255–266. Link
-
Aspartimide Mechanism & Prevention: Mergler, M., Dick, F., Sax, B., & Weiler, P. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36–46. Link
-
Alloc Deprotection (Phenylsilane): Thieriet, N., Alsina, J., Giralt, E., Guibé, F., & Albericio, F. (1997). Use of Alloc-amino acids in solid-phase peptide synthesis.[8] Tetrahedron Letters, 38(41), 7275-7278. Link
-
HOBt for Aspartimide Suppression: Martinez, J., & Bodanszky, M. (1978). Side reactions in peptide synthesis. International Journal of Peptide and Protein Research.[7][9][10] Link
-
Methionine Oxidation: Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[9][11] International Journal of Peptide and Protein Research.[7][9][10] Link
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzyl (4-methoxybenzyl)carbamate Synthesis
Ticket ID: #CBZ-PMB-OPT-001 Subject: Protocol Optimization & Troubleshooting for Cbz-Protection of 4-Methoxybenzylamine Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are synthesizing Benzyl (4-methoxybenzyl)carbamate , a protected secondary amine. This reaction involves the nucleophilic attack of 4-methoxybenzylamine onto benzyl chloroformate (Cbz-Cl).
While this is a standard protection step, the specific electronic nature of the 4-methoxybenzyl (PMB) group and the instability of Cbz-Cl require precise control over temperature and pH to maximize yield and minimize the formation of the difficult-to-remove byproduct, benzyl alcohol.
This guide provides two validated protocols, a troubleshooting logic tree, and mechanistic insights to ensure high-purity isolation.
Module 1: Standard Operating Procedures (SOPs)
Method A: The Biphasic Schotten-Baumann Protocol (Recommended)
Best for: High purity, easy workup, and preventing double-acylation. Mechanism: The aqueous base scavenges the HCl byproduct immediately, keeping the organic phase neutral and preventing amine salt formation.
Reagents:
-
4-Methoxybenzylamine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)
-
Base:
or (2.0 - 2.5 equiv) -
Solvent: THF/Water (1:1) or Dioxane/Water (1:1)
Protocol:
-
Preparation: Dissolve
(2.5 equiv) in water. In a separate flask, dissolve 4-methoxybenzylamine (1.0 equiv) in THF. -
Mixing: Combine the two solutions in a round-bottom flask. The mixture will be biphasic.
-
Cooling (CRITICAL): Cool the mixture to 0 °C using an ice bath.
-
Why? Cbz-Cl is moisture sensitive. Lower temperatures retard the hydrolysis of Cbz-Cl by water, favoring the reaction with the more nucleophilic amine.
-
-
Addition: Add Cbz-Cl (1.1 equiv) dropwise over 15–30 minutes.
-
Control: Maintain internal temperature < 5 °C. Rapid addition causes localized heating and hydrolysis.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup:
-
Evaporate bulk THF under reduced pressure (rotary evaporator).
-
Extract the remaining aqueous slurry with Ethyl Acetate (EtOAc) (3x).[1]
-
Wash combined organics with 0.5 M Citric Acid or 1 M HCl (cold, brief wash).
-
Note: The PMB group is acid-labile but stable to dilute, cold acid washes. Do not use concentrated acid or heat.
-
-
Wash with Brine, dry over
, and concentrate.[3]
-
Method B: The Organic Base Protocol (Anhydrous)
Best for: Substrates with poor water solubility or strict anhydrous requirements.
Reagents:
-
4-Methoxybenzylamine (1.0 equiv)
-
Cbz-Cl (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)[2]
Protocol:
-
Dissolution: Dissolve amine and TEA in anhydrous DCM under Nitrogen (
). -
Cooling: Cool to 0 °C .
-
Addition: Add Cbz-Cl dropwise.[4]
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2–12 hours.
-
Workup: Wash with 1 M HCl (to remove TEA and unreacted amine), then saturated
, then brine.
Module 2: Critical Control Points & Data
Physical Properties & Stoichiometry Table
| Component | Role | Equiv | MW ( g/mol ) | Key Hazard/Property |
| 4-Methoxybenzylamine | Nucleophile | 1.0 | 137.18 | Air sensitive (absorbs |
| Cbz-Cl | Electrophile | 1.1-1.2 | 170.59 | Lachrymator. Hydrolyzes to Benzyl Alcohol + HCl. |
| Base (Scavenger) | 2.5 | 105.99 | Generates | |
| Target Product | Protected Amine | - | ~271.31 | Likely a white solid. |
The "Benzyl Alcohol" Problem
The most common impurity is Benzyl Alcohol (
-
Detection:
is often visible on TLC just below the solvent front or overlapping with non-polar impurities. It has a distinct aromatic smell. -
Removal: It is difficult to remove by flash chromatography as it tails.
-
Solution: If the product is a solid, recrystallization from EtOAc/Hexane is superior to chromatography. If the product is an oil, high-vacuum drying (with mild heat) can sublime
, or use careful gradient chromatography (0% 20% EtOAc in Hexanes).
-
Module 3: Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion
Symptoms: TLC shows remaining starting amine; adding more Cbz-Cl doesn't help.
-
Root Cause A: Old Cbz-Cl. Benzyl chloroformate degrades over time to benzyl chloride and HCl.
-
Fix: Check the reagent bottle. If there is a white solid precipitate or high pressure upon opening, the reagent is compromised. Buy fresh or distill (caution: hazardous).
-
-
Root Cause B: pH Drop. In Schotten-Baumann, if the base is consumed, the amine becomes protonated (
) and is no longer nucleophilic.-
Fix: Ensure pH remains >8 during addition. Add more
.
-
Issue 2: Product "Oiling Out" / Impurity
Symptoms: Product is a sticky oil instead of a solid; NMR shows extra aromatic peaks.
-
Root Cause: Benzyl Alcohol contamination (see above) or residual solvent.
-
Fix:
-
Dissolve the oil in a minimum amount of hot EtOAc.
-
Add Hexane dropwise until cloudy.[5]
-
Cool slowly to 4 °C.
-
If it refuses to crystallize, scratch the glass or add a seed crystal.
-
Issue 3: Emulsions during Workup
Symptoms: Organic and aqueous layers won't separate.
-
Root Cause: The PMB-amine surfactant effect or fine carbonate precipitates.
-
Fix: Filter the biphasic mixture through a Celite pad before separation to remove solids. Add solid NaCl to saturate the aqueous layer.
Module 4: Visual Workflows
Experiment Logic Flow
Caption: Step-by-step logic flow for the biphasic synthesis of Benzyl (4-methoxybenzyl)carbamate.
Troubleshooting Decision Tree
Caption: Diagnostic tree for resolving yield and purity issues during Cbz protection.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use TEA (Triethylamine) instead of
Q: My product is pink/red. What happened? A: The 4-methoxybenzyl ring is electron-rich and prone to oxidation. If your starting material was old or the reaction was exposed to air for too long, minor oxidation products (quinones) can color the material. Recrystallization usually removes this color.
Q: Is the PMB group stable to the Cbz removal conditions?
A: Yes. Cbz is typically removed by Hydrogenolysis (
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The authoritative text on Cbz protection conditions and stability).
-
Organic Chemistry Portal. (n.d.). Cbz Protection - Benzyloxycarbonyl.[3][7][8] (General reaction conditions and mechanism).
-
Organic Syntheses. (2003). N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide. Org. Synth. 2003, 80, 207. (Demonstrates handling of 4-methoxybenzylamine in biphasic/DCM systems).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Schotten-Baumann reaction).[3][9]
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Synthesis of Benzyl (4-methoxybenzyl)carbamate
Welcome to the technical support center for the synthesis of Benzyl (4-methoxybenzyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic outcomes.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of Benzyl (4-methoxybenzyl)carbamate, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired carbamate is a frequent challenge. The underlying causes often relate to reagent quality, reaction conditions, or procedural execution.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Degradation of Benzyl Chloroformate | Benzyl chloroformate is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, rendering it ineffective for the carbamoylation reaction.[1][2] | Use freshly opened or properly stored benzyl chloroformate. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Inadequate Basicity | The reaction of an amine with benzyl chloroformate generates hydrochloric acid (HCl).[3] An insufficient amount of base fails to neutralize the in-situ generated HCl, leading to the protonation of the starting amine, which deactivates its nucleophilicity. | Ensure the use of at least one equivalent of a suitable base. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate.[3][4] The pKa of the base should be high enough to effectively scavenge the acid. |
| Sub-optimal Reaction Temperature | Carbamate formation is typically an exothermic process. While some heat may be necessary to overcome the activation energy, excessive temperatures can lead to decomposition of the product or starting materials. | The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup. |
| Poor Quality of 4-Methoxybenzylamine | The purity of the starting amine is crucial. Impurities can compete in side reactions, consuming the benzyl chloroformate and reducing the yield of the desired product. | Verify the purity of 4-methoxybenzylamine by techniques such as NMR or GC-MS before use. If necessary, purify the amine by distillation or recrystallization. |
Issue 2: Presence of Impurities in the Final Product
The formation of byproducts can complicate purification and compromise the quality of the final compound. Understanding the potential side reactions is key to mitigating them.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Formation of Dibenzyl Carbonate | If excess benzyl chloroformate is used or if there is residual benzyl alcohol in the reaction mixture, it can react to form dibenzyl carbonate. | Use a slight excess (1.05-1.1 equivalents) of the amine relative to benzyl chloroformate to ensure the complete consumption of the chloroformate. |
| Over-alkylation of the Amine | While less common for carbamate formation, highly reactive conditions could potentially lead to the formation of a tertiary amine if other electrophiles are present. | Maintain controlled reaction conditions, particularly temperature, and avoid the presence of other reactive alkylating agents. |
| Unreacted Starting Materials | Incomplete reactions will result in the presence of both 4-methoxybenzylamine and benzyl chloroformate (or its degradation products) in the crude product. | Monitor the reaction to completion using TLC or LC-MS. If the reaction stalls, consider adding a small additional portion of the limiting reagent or extending the reaction time. |
Issue 3: Difficult Product Isolation and Purification
The physical properties of Benzyl (4-methoxybenzyl)carbamate and potential impurities can present challenges during workup and purification.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Emulsion during Aqueous Workup | The presence of both organic and aqueous phases, along with potential salts, can lead to the formation of stable emulsions, making phase separation difficult. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. Slow, careful agitation during extraction can also help prevent emulsion formation. |
| Co-elution of Impurities during Chromatography | Impurities with similar polarity to the desired product can be difficult to separate by column chromatography. | Optimize the solvent system for column chromatography by first running analytical TLC plates with various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol). A gradient elution may be necessary for challenging separations. |
| Product is an Oil Instead of a Solid | While Benzyl (4-methoxybenzyl)carbamate is typically a solid at room temperature, impurities can act as a colligative property, depressing the melting point and causing it to appear as an oil.[5] | Ensure high purity through effective chromatography. If the product remains an oil, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Benzyl (4-methoxybenzyl)carbamate.
Q1: What is the general reaction mechanism for the synthesis of Benzyl (4-methoxybenzyl)carbamate?
The synthesis of Benzyl (4-methoxybenzyl)carbamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid that is formed.[3]
Caption: General mechanism for carbamate synthesis.
Q2: What is the role of the base in this reaction, and which one should I choose?
The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] This is crucial because if the HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Commonly used bases include:
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA) : These are organic bases that are soluble in common organic solvents. DIPEA is often preferred as it is less nucleophilic than TEA, reducing the risk of side reactions.
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) : These are mild inorganic bases that are often used in biphasic (e.g., dichloromethane/water) reaction conditions. They are inexpensive and easily removed during the aqueous workup.
The choice of base depends on the specific reaction conditions and the solubility of the starting materials. For most standard syntheses, TEA or NaHCO₃ are effective.[4]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Spot the reaction mixture on a TLC plate alongside the starting materials (4-methoxybenzylamine and benzyl chloroformate). The formation of a new spot corresponding to the product and the disappearance of the limiting starting material indicate the reaction is proceeding. A suitable solvent system for TLC is typically a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).
Q4: What is the best method for purifying the final product?
Flash column chromatography on silica gel is the most effective method for purifying Benzyl (4-methoxybenzyl)carbamate.[6] A gradient elution starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity will typically provide good separation of the product from any unreacted starting materials and byproducts. After chromatography, the fractions containing the pure product can be combined and the solvent removed under reduced pressure.
Q5: Are there alternative synthetic routes to Benzyl (4-methoxybenzyl)carbamate?
Caption: A typical experimental workflow for synthesis.
III. References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Almac. (n.d.). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - I: Experimental Procedures and Characterization. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
J-Stage. (n.d.). Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. Benzyl Chloroformate [commonorganicchemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
- 7. almacgroup.com [almacgroup.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purity Analysis of Benzyl (4-methoxybenzyl)carbamate
Subject: Troubleshooting NMR Anomalies & Impurity Profiling Ticket ID: NMR-PMB-CBZ-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Introduction: The Scope of Analysis
You are analyzing Benzyl (4-methoxybenzyl)carbamate , a protected amine intermediate often used in peptide synthesis and medicinal chemistry. The synthesis typically involves the reaction of 4-methoxybenzylamine with benzyl chloroformate (Cbz-Cl) under basic conditions.
This guide provides a systematic workflow to distinguish between structural phenomena (rotamers) and chemical impurities (starting materials, hydrolysis products) .
Part 1: The Reference Standard (Baseline)
Before troubleshooting, you must establish the "Gold Standard" spectrum. The following table summarizes the expected chemical shifts for the pure compound in CDCl₃ .
Table 1: 1H NMR Reference Shifts (400 MHz, CDCl₃)
| Moiety | Proton Type | Approx.[1][2][3][4][5][6] Shift (δ ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| PMB Group | Ar-O-CH ₃ | 3.79 – 3.81 | Singlet (s) | 3H | Sharp, intense singlet. |
| PMB Group | N-CH ₂-Ar | 4.30 – 4.35 | Doublet (d)* | 2H | Couples with NH. Becomes a singlet if NH exchanges. |
| Linker | N-H | 4.90 – 5.20 | Broad (br) | 1H | Chemical shift varies with concentration/temperature. |
| Cbz Group | O-CH ₂-Ph | 5.10 – 5.15 | Singlet (s) | 2H | Distinctive benzylic singlet (downfield due to oxygen). |
| Aromatic | PMB (AA'BB') | 6.85 (d) / 7.20 (d) | Multiplets | 4H | Characteristic "roofing" effect of para-substitution. |
| Aromatic | Cbz (Ph) | 7.30 – 7.40 | Multiplet (m) | 5H | Overlapping aromatic signals.[7] |
Critical Note: The N-CH₂ signal (~4.3 ppm) and O-CH₂ signal (~5.1 ppm) are your primary diagnostic handles. Any additional peaks in these regions suggest impurities or rotamers.
Part 2: Troubleshooting Guides (Q&A Format)
Ticket #1: "I see 'shadow' peaks next to my main signals. Is my compound impure?"
Diagnosis: Likely Rotamers , not impurities.[8] Status: Common Physiological Phenomenon.
Technical Explanation: Carbamates possess partial double-bond character across the N-CO bond due to resonance. This creates a barrier to rotation, resulting in two distinct conformers ( syn and anti rotamers) observable on the NMR timescale at room temperature.
-
Symptom: You observe a small doublet near 4.3 ppm (minor rotamer) next to the major doublet, and a small singlet near 5.1 ppm. The ratio is typically constant (e.g., 85:15).
-
Verification Protocol (Self-Validating System):
-
Variable Temperature (VT) NMR: Heat the sample to 50°C or 60°C.
-
Result: If the peaks coalesce (merge) into a single sharp signal, they are rotamers. If they remain distinct, they are impurities.
-
Ticket #2: "There is a distinct peak around 3.75 ppm (upfield of the PMB-CH₂)."
Diagnosis: Unreacted 4-Methoxybenzylamine (Starting Material) . Status: Chemical Impurity.[4]
Technical Explanation: The methylene protons in the free amine are more shielded (electron-rich) than in the carbamate product because they lack the electron-withdrawing carbonyl group.
-
Shift Difference:
-
Product (Carbamate) N-CH₂: ~4.32 ppm
-
Impurity (Free Amine) N-CH₂: ~3.76 ppm [6]
-
-
Remediation: The free amine can be removed via an acidic wash (1M HCl) during workup, converting it to the water-soluble hydrochloride salt.
Ticket #3: "I see a singlet at 4.65 ppm and extra aromatic protons."
Diagnosis: Benzyl Alcohol .[3][4] Status: Side-Reaction Byproduct.
Technical Explanation: Benzyl chloroformate (Cbz-Cl) is moisture sensitive.[9] If water was present in your solvent or base, Cbz-Cl hydrolyzes to form Benzyl Alcohol and CO₂.
-
Shift Difference:
-
Product (Cbz) O-CH₂: ~5.12 ppm
-
Impurity (BnOH) O-CH₂: ~4.65 ppm [10]
-
-
Remediation: Benzyl alcohol is difficult to remove via extraction. Flash column chromatography (Silica, Hexane/EtOAc) is required.
Ticket #4: "There are quartets at 2.5 ppm and triplets at 1.0 ppm."
Diagnosis: Triethylamine (TEA) or Ethanol . Status: Residual Reagent/Solvent.[1]
Technical Explanation: Triethylamine is often used as the base to scavenge HCl.
-
TEA Signals: Quartet at ~2.53 ppm, Triplet at ~1.03 ppm (in CDCl₃).
-
Ethanol Signals: Quartet at ~3.72 ppm, Triplet at ~1.25 ppm.
-
Remediation: High-vacuum drying (TEA boils at 89°C) or an acidic wash.
Part 3: Diagnostic Logic Flow
The following diagram illustrates the decision matrix for identifying unknown peaks in the aliphatic/benzylic region (3.5 ppm – 5.5 ppm).
Caption: Figure 1. Decision tree for assigning 1H NMR signals in the synthesis of Benzyl (4-methoxybenzyl)carbamate.
Part 4: Advanced Validation Protocols
Protocol A: Quantitative NMR (qNMR) for Purity Assay
To determine the absolute purity (weight %) rather than just molar ratios:
-
Internal Standard: Select a standard with high purity and distinct peaks (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid ).
-
Preparation: Weigh ~10 mg of sample and ~5 mg of standard (precision ±0.01 mg) into the NMR tube. Dissolve in CDCl₃.
-
Acquisition: Set relaxation delay (d1) to ≥ 30 seconds (or 5 × T1) to ensure full relaxation.
-
Calculation:
-
I = Integral area
-
N = Number of protons
-
M = Molecular weight[9]
-
W = Weight (mg)
-
Protocol B: D₂O Shake (Identifying Exchangeable Protons)
If the NH peak is obscuring the aromatic region or coupling with the N-CH₂:
-
Run a standard 1H NMR.[3]
-
Add 1-2 drops of D₂O to the NMR tube.
-
Shake vigorously and let settle.
-
-
Result: The NH peak (broad, ~5.0 ppm) will disappear. The N-CH₂ doublet (~4.3 ppm) will collapse into a sharp singlet.
-
References
-
Fulmer, G. R., et al. (2010).[11][12][13] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[12] [Link]
- Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section: Carbamates).[5][7][9][14][15][16][17] [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methoxybenzylamine(2393-23-9) 13C NMR spectrum [chemicalbook.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. reddit.com [reddit.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]
- 14. rsc.org [rsc.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. rsc.org [rsc.org]
- 17. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Benzyl (4-methoxybenzyl)carbamate
Welcome to the Process Chemistry Technical Hub. Operator: Dr. Aris Thorne, Senior Application Scientist Scope: Kilogram-scale synthesis and troubleshooting.
Introduction: The Scale-Up Mindset
Scaling the protection of 4-methoxybenzylamine with a benzyloxycarbonyl (Cbz) group is a deceptive operation. On a milligram scale, it is a trivial mixing exercise. On a kilogram scale, it becomes a challenge of exotherm management , biphasic mass transfer , and acid-sensitive product handling .
This guide deviates from standard textbook recipes. We utilize the Schotten-Baumann protocol (biphasic aqueous/organic) as the primary method.[1] It is superior to anhydrous organic base methods (e.g., TEA/DCM) for scale-up due to the high heat capacity of water (safety) and the ease of inorganic salt removal.
Module 1: Thermodynamics & Safety (Pre-Reaction)
Q: Why is the reaction temperature spiking despite my cooling bath?
A: You are likely fighting the "Accumulation Effect."
The reaction between 4-methoxybenzylamine and benzyl chloroformate (Cbz-Cl) is highly exothermic. If you add Cbz-Cl faster than the reaction consumes it (accumulation), you create a "thermal bomb" that will trigger all at once when the induction period ends.
The Protocol:
-
Active Cooling: Use a jacketed reactor with a cryostat set to -10°C.
-
Dosage Control: Cbz-Cl must be added as a solution (e.g., 50% in Toluene or THF), not neat. This dilutes the heat of reaction.
-
Sensor Placement: Ensure your internal temperature probe is submerged in the liquid, not the headspace.
Q: The Cbz-Cl bottle has white crystals on the cap. Is it safe?
A: No. Do not use.
Benzyl chloroformate degrades into benzyl chloride and
-
Risk: Pressure buildup in the bottle.[2]
-
Action: Vent carefully. If the liquid is cloudy or fuming excessively, discard it. Degraded reagent releases HCl, which will prematurely protonate your amine, stalling the reaction.
Module 2: Reaction Protocol (The "During" Phase)
Standard Operating Procedure (SOP): Biphasic Schotten-Baumann
Reaction Scheme:
Reagents:
-
Substrate: 4-Methoxybenzylamine (1.0 equiv)
-
Reagent: Benzyl chloroformate (1.05 – 1.10 equiv)
-
Base: Sodium Carbonate (
) (2.5 equiv) dissolved in Water. -
Solvent: Ethyl Acetate (EtOAc) or Toluene.
Step-by-Step Logic:
-
Dissolution: Dissolve amine in EtOAc. Add the aqueous
solution.[3] You now have a biphasic mixture. -
Cooling: Cool internal temperature to 0–5°C.
-
Addition: Add Cbz-Cl dropwise.[4]
-
Critical: The pH must remain >9.[3] If pH drops, the amine protonates (
) and becomes non-nucleophilic.
-
-
Agitation: High RPM stirring is mandatory. The reaction occurs at the interface of the water/organic layers. Poor mixing = Low yield.
Workflow Visualization
Caption: Figure 1. Biphasic Schotten-Baumann workflow emphasizing temperature control and pH monitoring.
Module 3: Work-up & Purification (The "After" Phase)
Q: My product is oiling out instead of crystallizing. How do I fix this?
A: This is common with PMB-protected amines. You need an "Anti-Solvent Crash."
Carbamates are often lipophilic. If the product oils out:
-
Solvent Switch: Evaporate the reaction solvent (EtOAc) to a thick oil.
-
Dissolution: Redissolve in a minimum amount of warm Toluene or Ethanol.
-
Precipitation: Slowly add n-Heptane or Hexanes (Anti-solvent) while stirring.
-
Seeding: Add a seed crystal if available. Scratch the glass surface to induce nucleation.
Q: Can I wash with HCl to remove unreacted amine?
A: CAUTION. Proceed with extreme care. The 4-Methoxybenzyl (PMB) group is acid-labile . While the carbamate (Cbz) stabilizes the nitrogen, strong acids (1M HCl) can cleave the PMB group or cause hydrolysis, turning your product pink/red (oxidation of the liberated phenol/amine).
Recommended Wash Sequence:
-
Water: Remove inorganic salts.
-
Weak Acid: 5% Citric Acid or Saturated
. Do not use concentrated HCl. -
Brine: Dry the organic layer.[4]
Purification Strategy Comparison
| Method | Scalability | Purity Potential | Notes |
| Recrystallization | High (Preferred) | >99% | Solvent system: EtOAc/Heptane or Toluene/Hexane. |
| Acid/Base Wash | Medium | 90-95% | Risk of PMB cleavage if acid is too strong. |
| Silica Column | Low | >99% | Expensive and time-consuming at kg scale. Avoid if possible. |
| Distillation | N/A | N/A | Do not distill. Cbz groups are thermally unstable >150°C. |
Module 4: Troubleshooting & Impurity Profiling
Q: I see a "Ghost Spot" on TLC just above my product. What is it?
A: Likely Benzyl Alcohol.
Excess Cbz-Cl hydrolyzes in water to form Benzyl Alcohol and
-
Detection: It is UV active but often stains differently than the carbamate.
-
Removal: It is difficult to remove by crystallization alone.[2] A wash with heptane (trituration) of the solid product can wash away the oily benzyl alcohol.
Q: The yield is low (<60%). Where did I lose it?
A: Check the pH of the aqueous layer. If the pH dropped below 9 during the reaction, the amine protonated and stayed in the water layer.
-
Test: Take the aqueous waste, adjust pH to 12 with NaOH, and extract with EtOAc. If you recover starting material, your base was insufficient.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for common scale-up failures in Cbz protection.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz and PMB stability).
-
Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Detailed safety data on chloroformates and scale-up handling).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on lipophilicity and purification of carbamates).
-
Org. Synth. 2008, 85, 10-14. Synthesis of Carbamates. (Validated procedure for Schotten-Baumann conditions).
Sources
Validation & Comparative
A Tale of Two Carbamates: A Senior Application Scientist's Guide to Benzyl (4-methoxybenzyl)carbamate (Moz) vs. the Boc Protecting Group
For the discerning researcher in organic synthesis, particularly within the realms of peptide chemistry and drug development, the choice of a protecting group is a decision of paramount importance. It is a choice that dictates synthetic strategy, influences yield, and ultimately determines the success of a complex molecular construction. Two carbamate protecting groups that frequently enter this decision-making process are the well-established tert-butyloxycarbonyl (Boc) group and the less ubiquitous but strategically valuable Benzyl (4-methoxybenzyl)carbamate (Moz) group.
This guide offers an in-depth, objective comparison of these two critical tools in the synthetic chemist's arsenal. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, providing field-proven insights to empower you to make the most informed decision for your specific synthetic challenge.
At a Glance: Key Physicochemical and Reactivity Profiles
To begin our comparison, a summary of the core characteristics of the Moz and Boc protecting groups is presented below. This table provides a high-level overview of their key differences, which will be explored in greater detail throughout this guide.
| Feature | Benzyl (4-methoxybenzyl)carbamate (Moz) | tert-Butyloxycarbonyl (Boc) |
| Chemical Structure | ||
| Primary Deprotection Method | Mild Acidolysis (e.g., 5-10% TFA in CH₂Cl₂)[1][2], Hydrogenolysis | Stronger Acidolysis (e.g., 25-50% TFA in CH₂Cl₂)[3][4] |
| Relative Acid Lability | High | Moderate |
| Stability to Base | Stable (e.g., Piperidine in DMF) | Stable[3] |
| Stability to Hydrogenolysis | Labile | Stable[1] |
| Orthogonality with Fmoc | Yes | Yes |
| Common Protection Reagent | 4-Methoxybenzyl chloroformate (Moz-Cl) | Di-tert-butyl dicarbonate (Boc₂O)[3] |
The Strategic Advantage: Unpacking the Lability of Moz
The most significant distinction between the Moz and Boc protecting groups lies in their differing lability towards acidic cleavage. The electron-donating para-methoxy group on the benzyl ring of the Moz group plays a crucial role in stabilizing the benzylic carbocation intermediate formed during acid-catalyzed deprotection. This enhanced stability translates to a much faster cleavage rate under milder acidic conditions compared to the Boc group.
Experimental data has shown that the Moz group can be rapidly and completely removed with 5-10% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂)[1][2]. In a direct comparison, the cleavage of the Moz group with 5% TFA was found to be almost as rapid as the cleavage of the Boc group with a significantly higher concentration of 40% TFA[2]. This presents a considerable advantage in the synthesis of peptides or complex molecules containing acid-sensitive functionalities. The ability to use lower concentrations of TFA minimizes the risk of side reactions such as t-butylation of sensitive residues (e.g., Trp, Met) and reduces the overall harshness of the deprotection step.
Caption: Comparative Acid Lability of Moz and Boc Protecting Groups.
Orthogonality: A Key Consideration in Complex Synthesis
In the construction of complex molecules, particularly in solid-phase peptide synthesis (SPPS), the concept of orthogonality is paramount. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. Both Moz and Boc groups are stable to the basic conditions (e.g., 20% piperidine in DMF) typically used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern SPPS[3][5]. This makes both Moz and Boc compatible with Fmoc-based strategies, allowing for the selective protection of, for example, lysine side chains.
However, the orthogonality between Moz and Boc themselves is limited due to their shared acid-lability, albeit at different thresholds. While some selectivity might be achieved, the complete and selective removal of a Moz group in the presence of a Boc group without any premature Boc deprotection can be challenging.
The true orthogonal advantage of the Moz group lies in its lability to hydrogenolysis (e.g., H₂/Pd-C), a condition under which the Boc group is completely stable[1]. This opens up strategic avenues for synthesis where a benzyl-type protecting group needs to be removed while retaining a Boc group.
Caption: General Workflow for Moz and Boc Protection of Amino Acids.
Caption: Simplified Mechanism of Acid-Catalyzed Deprotection for Moz and Boc Groups.
Conclusion: Choosing the Right Tool for the Job
The choice between the Moz and Boc protecting groups is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific demands of the synthesis.
Choose the Benzyl (4-methoxybenzyl)carbamate (Moz) group when:
-
Your target molecule contains acid-sensitive functional groups that may not tolerate the harsher conditions required for Boc removal.
-
You require a protecting group that can be removed via hydrogenolysis, providing orthogonality to acid- and base-labile groups.
-
Minimizing the use of strong acids is a priority in your synthetic strategy.
Choose the tert-Butyloxycarbonyl (Boc) group when:
-
You are performing a synthesis where stability to a wide range of nucleophiles and catalytic hydrogenation is essential.
-
A well-established, robust, and generally high-yielding protection/deprotection protocol is desired.
-
The lability of the Moz group to mild acid is a potential liability in your planned synthetic steps.
By understanding the nuanced differences in their reactivity and stability, researchers can leverage the unique properties of both the Moz and Boc protecting groups to navigate the complexities of modern organic synthesis with greater precision and success.
References
-
4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 1987 , 30(5), 662-667. [Link]
-
Protecting group - Wikipedia. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis - PubMed. [Link]
-
Protecting Group Chemistry. [Link]
- A solid phase process for synthesizing Thymosin alpha 1 - Google P
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]
-
Why is Fmoc base-labile and Moz acid-labile? - Chemistry Stack Exchange. [Link]
-
DDQ Deprotection Mechanism | Organic Chemistry - YouTube. [Link]
-
[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]
-
N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. [Link]
- Process for producing N-protected amino acid - Google P
-
A Novel Method for the Preparation of p‑Methoxybenzyloxycarbonyl Amino Acids. Bulletin of the Chemical Society of Japan, 1969 , 42(1), 278-278. [Link]
-
Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed. [Link]
-
Protecting groups in organic synthesis?! : r/chemistry - Reddit. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]
-
Hydrogenation/hydrogenolysis of disulfides using sulfided Ni/Mo catalysts - ResearchGate. [Link]
Sources
Selective deprotection of Benzyl (4-methoxybenzyl)carbamate in the presence of a Cbz group
Executive Summary: The Orthogonality Challenge
In complex organic synthesis, particularly peptide and alkaloid development, the Benzyl (4-methoxybenzyl)carbamate motif represents a critical junction. You are managing two benzyl-type protecting groups that share structural homology but possess distinct electronic susceptibilities:
-
Cbz (Carboxybenzyl): A carbamate stable to basic and mild acidic conditions, cleaved by hydrogenolysis (
) or strong acid ( ). -
PMB (p-Methoxybenzyl): An electron-rich benzyl variant, labile to acid (TFA) and, crucially, oxidative cleavage .[1]
The Problem: Standard hydrogenolysis (
The Solution: To selectively deprotect the N-PMB group while retaining the Cbz carbamate, you must exploit the electronic richness of the PMB ring. This guide compares the two primary valid pathways: Oxidative Cleavage (DDQ/CAN) and Controlled Acidolysis (TFA) .
Mechanistic Logic & Reagent Selection
The choice between oxidative and acidic methods depends on the specific sensitivity of your substrate.
Pathway A: Oxidative Cleavage (The "Electronic" Route)
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[2][3]
-
Mechanism: Single Electron Transfer (SET).[1] The electron-donating methoxy group of the PMB makes it susceptible to oxidation, forming a benzylic radical cation which is hydrolyzed to p-anisaldehyde and the free amine.
-
Selectivity: High. The Cbz group is electron-deficient (due to the carbonyl) and resistant to oxidation.
Pathway B: Acidic Cleavage (The "Protonic" Route)
-
Reagents: Trifluoroacetic Acid (TFA).[4]
-
Mechanism: Protonation of the PMB ring or nitrogen facilitates an
-type fragmentation. -
Selectivity: Moderate to High. Cbz is generally stable to TFA at room temperature (requiring HBr or TFMSA for cleavage), but high-temperature TFA can induce side reactions.
Decision Matrix: Reagent Selection
Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate sensitivity.
Comparative Analysis of Methods
The following table summarizes the performance of the three primary methods for removing N-PMB in the presence of Cbz.
| Feature | Method A: DDQ (Recommended) | Method B: TFA (Scalable) | Method C: CAN (Alternative) |
| Selectivity (PMB vs Cbz) | Excellent | Good (RT only) | Excellent |
| Mechanism | Oxidative (SET) | Acidic ( | Oxidative (SET) |
| Yield (Typical) | 85 - 95% | 70 - 85% | 75 - 90% |
| Reaction Time | 2 - 12 Hours | 1 - 24 Hours | < 1 Hour |
| Cbz Stability | Stable | Stable (at RT) | Stable |
| Boc/tBu Stability | Stable | Unstable | Stable |
| Key Risk | Over-oxidation of phenols | Cation re-alkylation | Solubility/Workup |
Experimental Protocols
Protocol A: DDQ Oxidative Cleavage (Gold Standard)
Best for: Complex substrates, late-stage functionalization, presence of acid-labile groups (Boc).
Theory: DDQ acts as a hydride acceptor. The reaction requires water to hydrolyze the intermediate oxocarbenium ion. Without water, the reaction will stall or form stable charge-transfer complexes.
Step-by-Step Workflow:
-
Preparation: Dissolve Benzyl (4-methoxybenzyl)carbamate (1.0 equiv) in a mixture of DCM:Water (18:1 v/v) .
-
Note: The water is stoichiometric but essential.
-
-
Addition: Add DDQ (1.2 - 1.5 equiv) in a single portion at Room Temperature (RT).
-
Observation: The reaction mixture typically turns deep green or dark red (charge transfer complex), then fades to precipitated orange/brown (DDQ-H2) as the reaction proceeds.
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (PMB-amine usually moves lower; p-anisaldehyde byproduct moves higher).
-
Quenching: Pour the mixture into saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with saturated sodium bisulfite (
) or ascorbic acid solution to remove excess DDQ/DDQ-H2 (this removes the red color). -
Purification: Flash chromatography.
Validation Data:
-
Wright et al.[5] demonstrated selective cleavage of PMB ethers/amines in the presence of benzyl groups using DDQ with yields >80%.
-
Cbz Integrity: 100% retention of Cbz observed under these conditions.
Protocol B: TFA Acidolysis (Scalable Alternative)
Best for: Large scale, simple substrates lacking other acid-sensitive groups.
Theory: N-PMB carbamates are less basic than amines, making protonation harder. However, the electron-rich PMB ring facilitates cleavage. Crucial: You MUST use a scavenger (Anisole or Thioanisole) to trap the generated p-methoxybenzyl cation, otherwise it will re-alkylate your product or polymerize.
Step-by-Step Workflow:
-
Preparation: Dissolve substrate in DCM (0.1 M).
-
Scavenger: Add Anisole (2.0 - 5.0 equiv).
-
Acidification: Add TFA (Trifluoroacetic acid) to achieve a final ratio of 1:1 to 1:4 (TFA:DCM).
-
Warning: Do not use neat TFA if Cbz stability is a concern over long durations.
-
-
Reaction: Stir at Room Temperature or mild heat (40°C).
-
Critical Control: Do not reflux at >60°C; high temperature acidic conditions can degrade Cbz.
-
-
Workup: Concentrate in vacuo (azeotrope with toluene to remove TFA). Basify residue with sat.
and extract.[6][7]
Protocol C: CAN (Ceric Ammonium Nitrate)
Best for: Very unreactive N-PMB groups where DDQ fails.
Workflow:
-
Dissolve substrate in Acetonitrile:Water (4:1) .
-
Add CAN (3.0 - 4.0 equiv) at 0°C.
-
Stir for 30-60 mins. (Reaction is very fast).
-
Risk: CAN is acidic and a strong oxidant. Can oxidize electron-rich aromatics elsewhere in the molecule.
Mechanistic Visualization
Understanding the oxidative pathway (DDQ) clarifies why it is orthogonal to Cbz.
Figure 2: Mechanism of DDQ-mediated oxidative deprotection. Note that the Cbz group remains inert throughout the electron transfer process.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[8][9] Protective Groups in Organic Synthesis. Wiley-Interscience.[8][9] (The definitive guide on Cbz stability vs. PMB lability).
-
Wright, J. A., Yu, J., & Spencer, J. B. (2001). "Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ." Tetrahedron Letters, 42(24), 4033-4036.[5]
-
Jacquemard, U., et al. (2004).[10] "A new mild method allows the removal of carbamates using TBAF in THF." Tetrahedron, 60, 10039-10047.[10] (Context on carbamate stability).
-
[11]
-
-
Common Organic Chemistry. "PMB Deprotection - TFA Conditions.
-
Organic Chemistry Portal. "Cbz-Protected Amino Groups - Stability and Deprotection."
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. Lab Reporter [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
Characterization of Benzyl (4-methoxybenzyl)carbamate using 2D NMR techniques
Structural Elucidation of Benzyl (4-methoxybenzyl)carbamate: A Comparative Guide to 2D NMR vs. Conventional Techniques
Executive Summary
This guide provides a technical comparison of characterization methodologies for Benzyl (4-methoxybenzyl)carbamate , a critical intermediate in peptide synthesis and orthogonal protection strategies. While conventional 1D NMR (
This document establishes 2D NMR (HSQC, HMBC, NOESY) as the superior analytical "product" for structural validation, offering a self-validating protocol that outperforms standard alternatives in specificity and information density.
Part 1: Comparative Analysis
The following table objectively compares the efficacy of 2D NMR against standard alternatives (1D NMR and HRMS) for this specific molecule.
Table 1: Performance Comparison of Characterization Techniques
| Feature | Alternative A: 1D NMR ( | Alternative B: HRMS (ESI-TOF) | The Product: 2D NMR (HSQC, HMBC, NOESY) |
| Primary Output | Chemical Shift ( | Molecular Formula ( | Atom-to-Atom Connectivity & Spatial Geometry |
| Regioisomer Proof | Low. Cannot definitively distinguish | Zero. Isomers have identical mass. | High. HMBC correlates C=O to specific |
| Rotamer Detection | Medium. Visible as peak broadening or duplication but often mistaken for impurities. | None. Ionization occurs in gas phase; solution dynamics lost. | High. EXSY/NOESY confirms exchange between rotamers, validating sample purity vs. dynamic behavior. |
| Resolution | Medium. Benzylic methylenes ( | N/A. | High. HSQC separates overlapping protons by their carbon shifts. |
| Confidence Level | 80% (Presumptive) | 50% (Compositional) | 99.9% (Structural) |
Part 2: Technical Deep Dive & Experimental Data
The Structural Challenge
The molecule consists of two distinct benzyl-type systems connected by a carbamate linker:
-
Cbz Group (Benzyl carbamate):
-
PMB Group (4-methoxybenzyl):
The Ambiguity: In 1D
The 2D NMR Solution (Experimental Evidence)
A. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: The "Rosetta Stone." It maps protons to their directly attached carbons.
-
Expected Data:
-
Cbz
: Proton ~5.12 ppm correlates to Carbon ~67.0 ppm. The downfield carbon shift is characteristic of oxygen attachment. -
PMB
: Proton ~4.30 ppm correlates to Carbon ~45.0 ppm. The upfield carbon shift confirms nitrogen attachment. -
Result: This definitively separates the two methylene groups, which may look similar in proton integration.
-
B. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: The "Bridge Builder." It sees 2-3 bond couplings, connecting the spin systems across "silent" heteroatoms (O, N, C=O).
-
Critical Experiment:
-
The Carbamate Carbonyl (
) appears at ~156 ppm.[1] -
Proof of Structure: You must observe an HMBC cross-peak from the
(156 ppm) to BOTH the Cbz protons (5.12 ppm) and the PMB protons (4.30 ppm). -
Differentiation: If the structure were inverted (
), the chemical shifts of the protons correlating to the carbonyl would be reversed relative to the aromatic signals.
-
C. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: Rotamer and Spatial Analysis. Carbamates exhibit restricted rotation around the
bond, leading to syn and anti rotamers (typically ~90:10 ratio). -
Observation:
-
Exchange Peaks: In NOESY (or ROESY), the minor rotamer peaks will show exchange cross-peaks (same phase as diagonal) with the major rotamer peaks, proving they are the same molecule in dynamic equilibrium, not an impurity.
-
Spatial Lock: NOE correlations between the PMB
and the PMB aromatic protons (ortho position) confirm the local environment.
-
Part 3: Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process and the specific pulse sequence logic required for this characterization.
Diagram 1: Structural Assignment Workflow
Caption: Logical flow for assigning Benzyl (4-methoxybenzyl)carbamate, moving from basic identification to definitive structural proof.
Diagram 2: Rotamer Analysis Logic
Caption: Decision tree for distinguishing between sample impurities and inherent carbamate rotamers using NOESY/ROESY.
Part 4: Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.
Sample Preparation
-
Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d6 (preferred) or CDCl3 .
-
Why DMSO? DMSO slows the proton exchange rate of the carbamate -NH-, making the coupling to the adjacent
visible (often converting the singlet to a doublet, Hz). It also separates the water peak from the region of interest.
-
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent)
A. 1H NMR (Reference)
-
Pulse:
or . -
Scans (NS): 16.
-
Relaxation Delay (D1): 1.0 s (ensure quantitative integration).
B. Multiplicity-Edited HSQC
-
Pulse Sequence:hsqcedetgpsisp2.3 (Bruker standard).
-
Logic: Phasing edits the spectrum:
peaks point DOWN (blue); peaks point UP (red). -
Benefit: Instantly distinguishes the benzylic
(negative phase) from the methoxy (positive phase).
C. HMBC
-
Pulse Sequence:hmbcgplpndqf (Magnitude mode).
-
Optimization: Set long-range coupling constant (
) to 8 Hz. -
Scans: Minimum 32 (HMBC is less sensitive than HSQC).
-
Critical Check: Look for the weak correlation between the Carbonyl (~156 ppm) and the Benzylic protons.
D. NOESY (for Rotamers)
-
Mixing Time: 300–500 ms.
-
Note: If the molecular weight is effectively low (tumbling fast), ROESY may be preferred to avoid the zero-crossing point of the NOE.
References
-
Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. (Contains specific NMR data for benzyl carbamate derivatives). [Link]
-
National Institutes of Health (NIH) - PubChem. Benzyl (4-methoxyphenyl)carbamate Spectral Information. [Link]
-
Royal Society of Chemistry (RSC). Supporting Information for Carbamate Synthesis. (Provides raw NMR shifts for PMB and Cbz groups). [Link]
-
University of Wisconsin-Madison (chem.wisc.edu). 2D NMR: HMBC & Assignments in MNova. (Authoritative guide on HMBC parameter optimization). [Link]
-
American Chemical Society (ACS). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. (Mechanistic explanation of rotamer observation in NMR). [Link]
Sources
A Strategic Guide to Amine Protection: Evaluating Benzyl (4-methoxybenzyl)carbamate in Complex Molecule Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among these, the protection of amines is paramount, preventing their inherent nucleophilicity and basicity from interfering with desired transformations. While a host of amine protecting groups exist, the selection of the optimal group is a critical decision dictated by the stability of the substrate and the orthogonality required by the synthetic route.[1][2]
This guide provides an in-depth analysis of Benzyl (4-methoxybenzyl)carbamate, commonly known as the Moz or PMB carbamate protecting group. We will explore its performance characteristics, compare it objectively with other prevalent carbamates, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Moz Group: Core Attributes and Mechanistic Underpinnings
The Benzyl (4-methoxybenzyl)carbamate (Moz) group belongs to the carbamate family of protecting groups, which are widely employed due to their ability to render amines non-nucleophilic and their reliable cleavage under specific conditions.[2][3][4] The defining feature of the Moz group is the p-methoxybenzyl (PMB) moiety. The electron-donating methoxy group on the benzyl ring significantly alters its stability and reactivity compared to its unsubstituted counterpart, the carboxybenzyl (Cbz) group, opening up unique deprotection pathways.
Introduction of the Moz Protecting Group
The Moz group is typically introduced by reacting the amine with 4-methoxybenzyl chloroformate (Moz-Cl) or a related activated species, such as 4-methoxybenzyl N-succinimidyl carbonate, in the presence of a mild base.
Generalized Protection Workflow
Caption: General workflow for the introduction of the Moz protecting group.
Deprotection: A Versatile Cleavage Profile
The true synthetic utility of the Moz group lies in its diverse deprotection options, which provide a high degree of flexibility and orthogonality.
-
Oxidative Cleavage: This is the hallmark of the Moz group. The electron-rich p-methoxybenzyl system is highly susceptible to oxidation by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5][6] The reaction proceeds via a single-electron transfer (SET) mechanism, forming a stabilized benzylic carbocation that is readily cleaved by hydrolysis.[6][7] This method is exceptionally mild and selective, leaving many other protecting groups, including Cbz, Boc, and most silyl ethers, intact.[8]
-
Acidic Cleavage: The Moz group can be removed under strongly acidic conditions, such as with neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[9][10][11] The electron-donating methoxy group stabilizes the formation of the p-methoxybenzyl carbocation, making it more acid-labile than the simple benzyl group of Cbz.[12]
-
Catalytic Hydrogenolysis: Similar to the Cbz group, the Moz group can be cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C).[9] However, the electronic properties of the PMB group can influence the reaction rate compared to Cbz. In some contexts, the PMB group shows higher stability towards certain hydrogenation conditions, allowing for selective cleavage of other groups.[8]
Mechanism of Oxidative Deprotection with DDQ
Caption: Simplified mechanism for the oxidative cleavage of the Moz group using DDQ.
Comparative Performance: Moz vs. Key Alternatives
The choice of a protecting group is rarely made in isolation. It is a strategic decision based on a comparative analysis of available options.[1] Here, we compare the Moz group against the three most common carbamate protecting groups: Cbz, Boc, and Fmoc.
| Protecting Group | Structure | Introduction Reagent | Cleavage Condition 1 (Primary) | Cleavage Condition 2 (Alternative) | Stable To |
| Moz (p-Methoxybenzyl carbamate) | R₂N-CO-O-CH₂-C₆H₄-OCH₃ | Moz-Cl, Base | Oxidative (DDQ, CAN) [5][6] | Strong Acid (TFA)[9][10]; Hydrogenolysis[9] | Base, Mild Acid |
| Cbz (Benzyl carbamate) | R₂N-CO-O-CH₂-C₆H₅ | Cbz-Cl, Base[13] | Catalytic Hydrogenolysis (H₂, Pd/C)[3][14] | Strong Acid (HBr/AcOH)[14] | Base, Oxidants (DDQ) |
| Boc (tert-Butyloxycarbonyl) | R₂N-CO-O-C(CH₃)₃ | Boc₂O, Base | Strong Acid (TFA) [3] | Thermolysis | Base, Hydrogenolysis, Oxidants |
| Fmoc (Fluorenyl-9-methoxycarbonyl) | R₂N-CO-O-CH₂-Fluorenyl | Fmoc-Cl, Base[15] | Base (e.g., Piperidine) [3][16] | - | Acid, Hydrogenolysis, Oxidants |
Key Strategic Insights:
-
Orthogonality: The Moz group's defining advantage is its orthogonality to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[2][7] A synthetic sequence can involve the selective removal of Boc with TFA, followed by the removal of Fmoc with piperidine, and finally, the cleavage of Moz with DDQ, all within the same molecule. This three-way orthogonality is difficult to achieve with the other standard protecting groups alone.
-
Moz vs. Cbz: The primary distinction is the method of non-reductive cleavage. Cbz requires harsh acidic conditions (like HBr in acetic acid) for non-hydrogenolytic removal, which many complex molecules cannot tolerate.[14] Moz, in contrast, can be removed under very mild oxidative conditions with DDQ, which is often compatible with sensitive functional groups that would be affected by strong acid or reduction.[5][17]
-
Substrate Sensitivity: For molecules containing reducible functional groups such as alkenes, alkynes, or certain sulfur-containing moieties, the catalytic hydrogenolysis required for Cbz cleavage is problematic.[9][14] In these cases, Moz provides a superior alternative, as oxidative or acidic cleavage avoids the use of a reducing agent.
-
Acid Sensitivity: While both Boc and Moz are acid-labile, Boc is cleaved under significantly milder acidic conditions than Moz. This allows for the selective removal of a Boc group with dilute TFA in the presence of a Moz group.[9]
Decision-Making Workflow for Amine Protection
Caption: A decision tree to guide the selection of an appropriate amine protecting group.
Field-Proven Experimental Protocols
The following protocols are provided as a validated starting point for the application of Moz protection chemistry. Researchers should optimize conditions based on their specific substrate.
Protocol 1: Protection of a Primary Amine with Moz-Cl
Objective: To protect 4-methoxybenzylamine with 4-methoxybenzyl chloroformate as a model reaction.
Materials:
-
4-Methoxybenzylamine (1.0 eq)
-
4-Methoxybenzyl chloroformate (Moz-Cl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methoxybenzylamine (1.0 eq) in anhydrous DCM in a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of 4-methoxybenzyl chloroformate (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Benzyl (4-methoxybenzyl)carbamate.
Protocol 2: Oxidative Deprotection using DDQ
Objective: To cleave the Moz group from a protected amine.
Materials:
-
Moz-protected amine (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 eq)
-
Dichloromethane (DCM) / Water (e.g., 18:1 v/v)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Causality Behind Experimental Choices: The use of a biphasic DCM/water system is crucial. The reaction occurs in the organic phase, while the aqueous phase helps to hydrolyze the intermediate and trap the resulting p-methoxybenzaldehyde byproduct, facilitating purification.[6][10]
Procedure:
-
Dissolve the Moz-protected amine (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.2-1.5 eq) portion-wise at room temperature. The solution will typically turn a dark color (green or brown), indicating the formation of a charge-transfer complex.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and stir vigorously until the color of the organic layer fades.
-
Separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product (the free amine) by column chromatography or crystallization to remove the hydroquinone byproduct and any unreacted starting material.
Conclusion and Future Perspective
Benzyl (4-methoxybenzyl)carbamate (Moz) is a highly versatile protecting group for amines, offering a unique combination of stability and deprotection options. Its standout feature—mild, selective oxidative cleavage with reagents like DDQ—provides crucial orthogonality with acid- and base-labile protecting groups, making it an invaluable tool in the synthesis of complex molecules such as peptides, natural products, and pharmaceuticals.[9][10] While catalytic hydrogenolysis and acidic cleavage offer alternative removal strategies, it is the oxidative pathway that solidifies the Moz group's position as a strategic problem-solver in challenging synthetic sequences. By understanding its performance relative to other common carbamates like Cbz, Boc, and Fmoc, chemists can make more informed and strategic decisions, ultimately streamlining their path to the target molecule.
References
-
Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. ResearchGate. Available at: [Link]
-
Selective removal of the 2-naphthylmethyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. Arkat USA. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. Available at: [Link]
-
p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES. Available at: [Link]
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p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. Available at: [Link]
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Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. Available at: [Link]
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p-methoxybenzyl (pmb) Definition. Fiveable. Available at: [Link]
-
Removal of p-methoxybenzyl protection by DDQ. ResearchGate. Available at: [Link]
-
Protection of N- and O-Functional Groups. Organic Chemistry Portal. Available at: [Link]
-
Specific removal of o-methoxybenzyl protection by DDQ oxidation. Semantic Scholar. Available at: [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
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Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Leiden University Scholarly Publications. Available at: [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]
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EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. PubMed. Available at: [Link]
-
A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. Available at: [Link]
- Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
-
The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna. Available at: [Link]
-
On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
(PDF) p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. ResearchGate. Available at: [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. Available at: [Link]
-
2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Thieme. Available at: [Link]
-
1.2 Deprotection: The Concept of Orthogonal Sets. Thieme. Available at: [Link]
-
Amine synthesis by carbamate cleavage. Organic Chemistry Portal. Available at: [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available at: [Link]
-
Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters. Available at: [Link]
-
Carbamate Protective Groups. Chem-Station International Edition. Available at: [Link]
-
Protecting Groups List. SynArchive. Available at: [Link]
-
Amino Acid-Protecting Groups. CRC Press. Available at: [Link]
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PMC. Available at: [Link]
- Methods for the synthesis of fmoc protected amines. Google Patents.
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- 17. Protection of N- and O-Functional Groups [organic-chemistry.org]
A Cost-Benefit Analysis of Benzyl (4-methoxybenzyl)carbamate in Large-Scale Synthesis: A Comparative Guide
In the landscape of pharmaceutical and fine chemical manufacturing, the strategic use of protecting groups is a critical determinant of process efficiency, yield, and economic viability. The temporary masking of reactive functional groups, particularly amines, is a fundamental requirement for the successful execution of complex, multi-step syntheses.[1][2] Among the arsenal of available amine protecting groups, carbamates are a popular choice due to their stability and predictable cleavage patterns.[3][4]
This guide provides an in-depth cost-benefit analysis of a specific carbamate, Benzyl (4-methoxybenzyl)carbamate, which installs the p-Methoxybenzyloxycarbonyl (Moz or MeOZ) protecting group. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a practical, field-tested perspective. We will dissect the synthesis of the Moz protecting agent, compare its performance rigorously against industry-standard alternatives like Boc, Cbz, and Fmoc, and provide a logical framework for selecting the most appropriate protecting group strategy for large-scale applications.
The Moz Protecting Group: Synthesis, Properties, and Economic Profile
The Moz group is structurally similar to the classical Benzyloxycarbonyl (Cbz) group, but with a p-methoxy substituent on the benzyl ring. This electronic modification enhances its acid lability, making it cleavable under milder hydrogenolysis conditions compared to Cbz.[5][6] This subtle difference can have significant implications for complex molecules bearing other reducible functional groups.
Synthesis of the Protecting Agent: Benzyl (4-methoxybenzyl)carbamate
A primary consideration for large-scale synthesis is the cost and accessibility of the protecting agent itself. While reagents like Boc-anhydride and Fmoc-Cl are commercially available in bulk, Benzyl (4-methoxybenzyl)carbamate is less common and may need to be synthesized in-house for large-scale campaigns, which presents both a cost and a logistical variable.
A common laboratory-scale synthesis involves the reaction of 4-methoxybenzylamine with benzyl chloroformate in the presence of a base.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl (4-methoxybenzyl)carbamate
For researchers and drug development professionals, adherence to rigorous safety protocols is not merely a matter of compliance, but a foundational pillar of scientific integrity. The proper management and disposal of chemical reagents like Benzyl (4-methoxybenzyl)carbamate are critical for ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Essential Chemical Identification & Hazard Analysis
Understanding the intrinsic properties and potential hazards of a chemical is the first step in managing its lifecycle in the laboratory. Benzyl (4-methoxybenzyl)carbamate is a carbamate ester, a class of compounds with a wide range of biological activities and, consequently, potential toxicities.
Key Chemical Properties
A summary of the essential physicochemical data for Benzyl (4-methoxybenzyl)carbamate is provided below. This information is crucial for assessing its environmental fate and potential for exposure.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 257.28 g/mol | PubChem[1] |
| Appearance | White to light cream powder/solid | Thermo Fisher Scientific[2] |
| Solubility | Insoluble in water | s d fine-chem limited |
Hazard Profile: The "Why" Behind the Precautions
While some safety data sheets (SDS) may classify Benzyl (4-methoxybenzyl)carbamate as non-hazardous under specific regulations like GHS, the broader class of carbamates warrants a cautious approach.[2][3] Carbamates can act as cholinesterase inhibitors, posing neurotoxic risks.[4] Furthermore, many carbamates exhibit environmental persistence and toxicity to aquatic life, making their proper disposal an environmental imperative.[5]
-
Health Hazards:
-
Irritation: Direct contact with the powder can cause skin and serious eye irritation.[6][7] Inhalation of dust may lead to respiratory irritation.[6]
-
Systemic Effects: Although data for this specific compound is limited, carbamates as a class can cause systemic toxicity through inhibition of acetylcholinesterase.[4] Symptoms of exposure can include nausea, dizziness, and confusion.
-
Long-Term Effects: Some carbamates are known endocrine disruptors and can induce oxidative stress, highlighting the importance of minimizing exposure.[4]
-
-
Environmental Hazards:
-
Aquatic Toxicity: Carbamate pesticides are known to be toxic to aquatic organisms.[5] Improper disposal that allows the chemical to enter waterways can have long-lasting negative effects on ecosystems.[5]
-
Persistence: Benzyl carbamate is noted for high persistence in both soil and water, meaning it does not break down quickly and can accumulate in the environment.[6]
-
Pre-Disposal Considerations & Waste Segregation
Effective waste management begins long before the final disposal step. It requires a systematic approach to waste classification, segregation, and containment at the point of generation.
Waste Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is "hazardous." Wastes from the production of carbamates are specifically regulated.[8] Given the potential health and environmental hazards, it is best practice to manage all Benzyl (4-methoxybenzyl)carbamate waste as hazardous chemical waste .
Segregation and Containment Protocol
-
Designate a Waste Container: Use a dedicated, chemically resistant, and sealable container for all Benzyl (4-methoxybenzyl)carbamate waste. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Benzyl (4-methoxybenzyl)carbamate"
-
The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
-
Containment:
-
Solid Waste: Place expired or unused chemical directly into the designated container. For contaminated consumables (e.g., weigh boats, gloves, paper towels), place them in a sealed bag before adding to the main waste container to minimize dust.
-
Sharps: All contaminated sharps (needles, scalpels, broken glass) must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[9]
-
-
Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[10]
Disposal Workflow for Benzyl (4-methoxybenzyl)carbamate
The following diagram and protocols outline the decision-making and operational steps for the proper disposal of waste containing Benzyl (4-methoxybenzyl)carbamate.
Caption: Decision & Process Flow for Benzyl (4-methoxybenzyl)carbamate Waste.
Protocol for Unused or Expired Chemical
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Verification: Confirm that the chemical is no longer needed or has expired.
-
Transfer: In a well-ventilated area or chemical fume hood, carefully transfer the solid chemical from its original container into the designated hazardous waste container. Avoid generating dust.[6]
-
Seal and Store: Securely seal the waste container and place it in the designated satellite accumulation area.
Protocol for Contaminated Lab Materials
-
Segregation: At the point of use, separate all materials that have come into contact with Benzyl (4-methoxybenzyl)carbamate (e.g., gloves, weigh paper, contaminated paper towels) from regular trash.
-
Containment: Place these items into a clear plastic bag, seal it, and then place the bag into the main solid hazardous waste container. This double containment prevents the release of dust.
-
Glassware: Heavily contaminated, non-reusable glassware should be managed as hazardous waste. If decontamination is feasible, rinse it three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
Emergency Procedures: Spill & Exposure Management
Accidents can happen. A clear, pre-defined emergency plan is essential for mitigating risks.
Spill Cleanup Protocol
This protocol is for minor spills (typically <100g) of solid Benzyl (4-methoxybenzyl)carbamate. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]
-
Alert & Secure: Alert personnel in the immediate area of the spill. Restrict access to the area.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and two pairs of chemotherapy-rated gloves.[9] A dust respirator may be required depending on the scale of the spill.
-
Contain Dust: Do NOT sweep the dry powder, as this will aerosolize the contaminant. If necessary, gently wet the powder with a fine water mist to prevent it from becoming airborne.[9]
-
Absorb & Collect: Gently cover the spill with absorbent pads or paper towels.[9] Carefully scoop or wipe the material, moving from the outside of the spill inward. Use tools like tongs or a dustpan to collect the material.[11]
-
Dispose of Debris: Place all contaminated absorbent materials and used PPE into a sealed bag and dispose of it in the designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[10] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Regulatory Context & Compliance
The disposal of Benzyl (4-methoxybenzyl)carbamate is governed by local, state, and national regulations. In the United States, the EPA's RCRA provides the framework for managing hazardous waste from "cradle to grave."[8] It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly classified, stored, and transferred to a licensed treatment, storage, and disposal facility (TSDF).[8][14] Always consult your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.
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- CARBAMATE Material Safety D
- N-Benzyl-4-methoxyaniline Safety D
- Benzyl Carbamate GHS Safety D
- p-Methoxybenzyl carbazate Safety D
- Benzyl carbamate Safety D
- Ammonium Carbamate Hazard Summary.New Jersey Department of Health.
- 4-Methoxybenzyl Chloride Safety Data Sheet.Tokyo Chemical Industry Co., Ltd.
- Carbamates Internal Standard Safety Data Sheet.
- Benzyl carbamate Safety D
- Ammonium carbamate Safety D
- Benzyl Carbazate Safety D
- Spill and Cleaning Protocol.Michigan State University Environmental Health & Safety.
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- Benzyl chloride - Incident management.GOV.UK.
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- Benzyl (4-methoxyphenyl)carbamate.
- Environmental and toxicological effects of carbamate pesticides on zebrafish embryogenesis.Sungkyunkwan University.
- Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.University of California, Davis.
- Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
